molecular formula C24H52O2Sn B13737905 Dibutylbis(octyloxy)stannane CAS No. 3349-38-0

Dibutylbis(octyloxy)stannane

Katalognummer: B13737905
CAS-Nummer: 3349-38-0
Molekulargewicht: 491.4 g/mol
InChI-Schlüssel: UDXJOSPXJCRUGX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Dibutylbis(octyloxy)stannane is a useful research compound. Its molecular formula is C24H52O2Sn and its molecular weight is 491.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dibutylbis(octyloxy)stannane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dibutylbis(octyloxy)stannane including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

3349-38-0

Molekularformel

C24H52O2Sn

Molekulargewicht

491.4 g/mol

IUPAC-Name

dibutyl(dioctoxy)stannane

InChI

InChI=1S/2C8H17O.2C4H9.Sn/c2*1-2-3-4-5-6-7-8-9;2*1-3-4-2;/h2*2-8H2,1H3;2*1,3-4H2,2H3;/q2*-1;;;+2

InChI-Schlüssel

UDXJOSPXJCRUGX-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCO[Sn](CCCC)(CCCC)OCCCCCCCC

Herkunft des Produkts

United States
Foundational & Exploratory

The Inner Workings of a Catalyst: An In-depth Technical Guide to the Mechanism of Action of Dibutylbis(octyloxy)stannane

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the catalytic mechanism of dibutylbis(octyloxy)stannane, an organotin compound pivotal in various industrial and synthetic processes. Moving beyond a superficial overview, we will dissect the fundamental principles that govern its catalytic activity, offering insights grounded in established organometallic chemistry. This document is structured to provide a logical and in-depth understanding for professionals engaged in research and development.

Introduction to Dibutylbis(octyloxy)stannane and its Catalytic Role

Dibutylbis(octyloxy)stannane, an organotin(IV) compound, is a versatile catalyst employed in a range of chemical transformations, most notably in esterification, transesterification, and polyurethane formation.[1] Its efficacy stems from the Lewis acidic nature of the tin center, a characteristic that is fundamental to its mechanism of action.[2][3] Unlike strong Brønsted acids, organotin catalysts like dibutylbis(octyloxy)stannane offer milder reaction conditions, which can lead to fewer side reactions and improved product profiles.[4]

The general structure of dibutylbis(octyloxy)stannane consists of a central tin atom bonded to two butyl groups and two octyloxy ligands. The butyl groups are relatively inert, while the octyloxy ligands are labile and play a crucial role in the catalytic cycle through exchange reactions.[5]

PropertyValue/Description
Chemical NameDibutylbis(octyloxy)stannane
CAS Number3349-38-0[6]
Molecular FormulaC24H52O2Sn
AppearanceTypically a liquid
Key Catalytic FeatureLewis Acidity of the Tin(IV) center

The Core of Catalysis: The Lewis Acidic Tin Center

The catalytic prowess of dibutylbis(octyloxy)stannane is intrinsically linked to the electronic structure of the tin atom. As a Group 14 element, tin in its +4 oxidation state possesses empty 5d orbitals.[2] This availability of low-lying, empty orbitals allows the tin center to act as a Lewis acid, accepting electron pairs from Lewis basic substrates. This coordination expands the coordination number of the tin atom beyond four, forming hypervalent intermediates that are key to the catalytic process.[2]

This primary coordination event activates the substrate, rendering it more susceptible to subsequent chemical transformations. The nature of this activation is central to the diverse applications of this catalyst.

Catalytic Mechanism in Esterification and Transesterification Reactions

In the realm of polyester synthesis and other ester-forming reactions, dibutylbis(octyloxy)stannane can operate through two principal mechanistic pathways: the Lewis acid mechanism and the exchange/insertion mechanism.[2]

The Lewis Acid Mechanism

The more commonly proposed mechanism involves the tin catalyst functioning as a classic Lewis acid.[2]

Step 1: Activation of the Carbonyl Group. The catalytic cycle initiates with the coordination of the carbonyl oxygen of the ester (in transesterification) or carboxylic acid (in esterification) to the electrophilic tin center of the dibutylbis(octyloxy)stannane. This coordination polarizes the carbonyl bond, increasing the positive charge density on the carbonyl carbon.[2][7]

Step 2: Nucleophilic Attack. The activated carbonyl carbon is now highly susceptible to nucleophilic attack by an alcohol. This can occur via two pathways:

  • Intermolecular Attack: A free alcohol molecule in the reaction medium attacks the activated carbonyl carbon.[2]

  • Intramolecular Attack: The alcohol may first coordinate to the tin center, followed by an intramolecular attack on the adjacent, activated carbonyl group.[2]

Step 3: Formation of the Tetrahedral Intermediate. The nucleophilic attack leads to the formation of a tetrahedral intermediate.

Step 4: Product Formation and Catalyst Regeneration. The tetrahedral intermediate collapses, leading to the formation of the new ester and the release of the leaving group (an alcohol in transesterification or water in esterification). The catalyst is regenerated and can participate in a new catalytic cycle.

Lewis_Acid_Mechanism Catalyst Bu2Sn(OR')2 Activated_Complex [Bu2Sn(OR')2 * R-C(=O)OR''] Activated Complex Catalyst->Activated_Complex Coordination Substrate R-C(=O)OR'' Substrate->Activated_Complex Tetrahedral_Intermediate Tetrahedral Intermediate Activated_Complex->Tetrahedral_Intermediate Nucleophilic Attack Alcohol R'''OH Alcohol->Tetrahedral_Intermediate Tetrahedral_Intermediate->Catalyst Regeneration Product R-C(=O)OR''' Tetrahedral_Intermediate->Product Collapse & Release Leaving_Group R''OH Tetrahedral_Intermediate->Leaving_Group Exchange_Insertion_Mechanism Catalyst Bu2Sn(OR')2 Tin_Alkoxide Bu2Sn(OR')(OR''') + R'OH Catalyst->Tin_Alkoxide Ligand Exchange Alcohol R'''OH Alcohol->Tin_Alkoxide Intermediate_Complex Intermediate Complex Tin_Alkoxide->Intermediate_Complex Coordination & Insertion Ester R-C(=O)OR'' Ester->Intermediate_Complex Product R-C(=O)OR''' Intermediate_Complex->Product Release Regenerated_Catalyst Bu2Sn(OR')(OR'') Intermediate_Complex->Regenerated_Catalyst Regeneration

Caption: Exchange/Insertion Catalytic Cycle for Transesterification.

Catalytic Mechanism in Polyurethane Formation

In the synthesis of polyurethanes, dibutylbis(octyloxy)stannane catalyzes the reaction between a polyol (containing hydroxyl groups) and a polyisocyanate (containing isocyanate groups). [8][9]The underlying principle remains the Lewis acidity of the tin catalyst. [10] Step 1: Dual Coordination and Activation. The tin center coordinates with both the isocyanate and the hydroxyl groups. [8]The coordination to the oxygen of the isocyanate group polarizes the N=C=O bond, making the carbon atom more electrophilic. [9]Simultaneously, coordination with the hydroxyl group of the polyol increases the nucleophilicity of the oxygen atom. Step 2: Nucleophilic Attack and Urethane Formation. This dual activation facilitates the nucleophilic attack of the hydroxyl oxygen onto the activated isocyanate carbon. [8]This leads to the formation of the carbamate (urethane) linkage.

Step 3: Catalyst Dissociation. Upon formation of the urethane bond, the catalyst dissociates and is free to activate other substrate molecules, thus continuing the polymerization process.

Polyurethane_Formation_Mechanism Catalyst Bu2Sn(OR')2 Ternary_Complex [Catalyst-Isocyanate-Polyol] Ternary Complex Catalyst->Ternary_Complex Isocyanate R-N=C=O Isocyanate->Ternary_Complex Coordination Polyol R''-OH Polyol->Ternary_Complex Coordination Urethane R-NH-C(=O)-OR'' Urethane Linkage Ternary_Complex->Urethane Nucleophilic Attack & Bond Formation Urethane->Catalyst Catalyst Release

Caption: Catalytic Mechanism of Polyurethane Formation.

Experimental Protocols for Mechanistic Investigation

To experimentally validate and further elucidate the catalytic mechanism of dibutylbis(octyloxy)stannane, a series of well-designed experiments are essential.

Kinetic Studies

Objective: To determine the reaction order with respect to the catalyst, ester/carboxylic acid, and alcohol to support the proposed mechanistic steps.

Methodology:

  • Set up a series of transesterification reactions of a model ester (e.g., ethyl acetate) with a model alcohol (e.g., butanol) at a constant temperature.

  • Vary the concentration of dibutylbis(octyloxy)stannane while keeping the concentrations of the ester and alcohol constant.

  • In separate experimental sets, vary the concentration of the ester and then the alcohol while keeping the other reactants and the catalyst at constant concentrations.

  • Monitor the reaction progress over time by taking aliquots and analyzing them using Gas Chromatography (GC) to quantify the formation of the product ester.

  • Plot the initial reaction rates against the concentration of the varied component to determine the reaction order for each.

Spectroscopic Analysis (In-situ FTIR or NMR)

Objective: To identify key intermediates, such as the coordination complex between the catalyst and the substrate.

Methodology:

  • Utilize an in-situ Fourier Transform Infrared (FTIR) or Nuclear Magnetic Resonance (NMR) spectrometer equipped with a reaction probe.

  • Charge the reaction vessel with dibutylbis(octyloxy)stannane and one of the reactants (e.g., the ester).

  • Acquire spectra to observe any shifts in the characteristic peaks (e.g., the C=O stretch in FTIR or the chemical shifts of protons near the carbonyl group in NMR) upon coordination to the tin center.

  • Introduce the second reactant (the alcohol) and monitor the spectral changes over time to track the formation of intermediates and products.

Ligand Exchange Studies

Objective: To provide evidence for the exchange/insertion mechanism.

Methodology:

  • React dibutylbis(octyloxy)stannane with a deuterated alcohol (e.g., butanol-d10) in an NMR tube.

  • Acquire ¹H NMR spectra over time to monitor the appearance of free octanol and the incorporation of the deuterated butoxy ligand onto the tin center.

  • The detection of ligand exchange would lend strong support to the exchange/insertion pathway.

Experimental_Workflow cluster_Kinetic_Studies Kinetic Studies cluster_Spectroscopic_Analysis Spectroscopic Analysis cluster_Ligand_Exchange Ligand Exchange Studies K1 Vary [Catalyst] K4 Monitor Reaction Rate (GC) K1->K4 K2 Vary [Substrate A] K2->K4 K3 Vary [Substrate B] K3->K4 K5 Determine Reaction Orders K4->K5 S1 In-situ FTIR/NMR S2 Mix Catalyst + Substrate A S1->S2 S3 Observe Coordination Shifts S2->S3 S4 Add Substrate B & Monitor S3->S4 S5 Identify Intermediates S4->S5 L1 React Catalyst with Labeled Alcohol (NMR) L2 Monitor for Ligand Scrambling L1->L2 L3 Confirm Exchange/Insertion Pathway L2->L3 Start Mechanistic Hypothesis cluster_Kinetic_Studies cluster_Kinetic_Studies Start->cluster_Kinetic_Studies cluster_Spectroscopic_Analysis cluster_Spectroscopic_Analysis Start->cluster_Spectroscopic_Analysis cluster_Ligand_Exchange cluster_Ligand_Exchange Start->cluster_Ligand_Exchange End Validated Mechanism cluster_Kinetic_Studies->End cluster_Spectroscopic_Analysis->End cluster_Ligand_Exchange->End

Caption: Experimental Workflow for Mechanistic Elucidation.

Conclusion

The catalytic action of dibutylbis(octyloxy)stannane is a multifaceted process centered around the Lewis acidity of the tin(IV) atom. By coordinating to and activating substrates, it lowers the energy barrier for key chemical transformations such as esterification, transesterification, and polyurethane formation. The lability of its octyloxy ligands may also allow for an alternative exchange/insertion mechanism in ester-related reactions. A thorough understanding of these mechanistic principles, supported by rigorous experimental investigation, is paramount for the optimization of existing catalytic processes and the rational design of novel, more efficient catalysts for a wide array of applications in the chemical and pharmaceutical industries.

References

  • Catalysis Science & Technology. (n.d.). RSC Publishing.
  • Gelest, Inc. (n.d.). Introduction to Organotin Chemistry - and Applications.
  • Google Patents. (n.d.). EP0419254B1 - Use of organotin esterification catalysts for reducing extractability. Retrieved from

  • What is the Metal Catalyst for Polyurethane? An In-Depth Analysis. (2025, February 10).
  • Lawrence Industries. (n.d.). The Chemistry of Polyurethanes.
  • Understanding the catalytic mechanism of stannous octoate t-9 in polyurethane reactions. (2025, June 18).
  • Vesta Chemicals bv. (n.d.). ViaCat Tin Catalysts for (Poly)esters and Polyurethanes.
  • Organotin(IV) Compounds as Catalysts for the Solvent-Free Synthesis of Naphthofurans. (2025, June 20). ACS Publications.
  • Organometallic catalysts - Capítulo 2. (n.d.).
  • A Selective Catalyst for Two-Component Waterborne Polyurethane Coatings. (n.d.).
  • Dibutyl stannane — Chemical Substance Information. (n.d.).

Sources

Toxicity and Safety Profile of Dibutylbis(octyloxy)stannane in Research: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dibutylbis(octyloxy)stannane (CAS 3349-38-0), commonly referred to as dibutyltin dioctyloxide, is a dialkyltin compound frequently utilized as a catalyst and stabilizer in polymer and synthetic chemistry. For researchers and drug development professionals, understanding the safety profile of this compound is critical. In physiological and aqueous environments, dialkyltin esters and alkoxides rapidly hydrolyze to form the active dibutyltin (DBT) moiety[1]. Consequently, the toxicological footprint of dibutylbis(octyloxy)stannane is fundamentally driven by DBT. This whitepaper provides an in-depth analysis of DBT's mechanistic toxicity, quantitative safety thresholds, and self-validating experimental protocols for in vitro research.

Mechanistic Toxicology: The Cellular Impact of Dibutyltin

As a Senior Application Scientist, it is crucial to look beyond basic viability assays and understand the precise molecular targets of organotin compounds. The toxicity of the DBT moiety is characterized by two primary axes: immunotoxicity and neuro/hepatotoxicity.

Immunotoxicity and Glucocorticoid Receptor Disruption

DBT compounds are potent immunotoxicants that cause severe, albeit reversible, thymic atrophy[2]. The mechanism involves the selective depletion of rapidly proliferating immature CD4-/CD8+ thymic lymphoblasts[2]. Interestingly, while its highly toxic relative tributyltin (TBT) primarily induces caspase-dependent apoptosis, exposure to DBT predominantly triggers caspase-independent necrosis in T-lymphocytes[3],[4].

Beyond direct cytotoxicity, DBT acts as a profound endocrine disruptor. Research indicates that DBT allosterically binds to the Glucocorticoid Receptor (GR), inserting into a site close to the steroid-binding pocket[5]. This disrupts ligand binding and abolishes the glucocorticoid-mediated transrepression of NF-κB, thereby impairing the suppression of pro-inflammatory cytokines such as IL-6 and TNF-α[5].

Neurotoxicity via Mitochondrial Dysfunction

In neuronal models (such as PC12 pheochromocytoma cells and neuroblastoma lines), DBT exhibits potent cytotoxicity at low micromolar concentrations (0.1–10 μM)[6],[7]. The core mechanism is driven by the disruption of the mitochondrial membrane potential (MMP)[7]. DBT exposure leads to the generation of reactive oxygen species (ROS), the downregulation of anti-apoptotic Bcl-2, and the upregulation of pro-apoptotic Bax[7]. This cascade results in the release of cytochrome c from the mitochondria into the cytosol, culminating in the activation of the caspase-9/caspase-3 intrinsic apoptotic pathway[7].

DBT_Toxicity cluster_Immune Immunotoxicity (Thymocytes) cluster_Neuro Neurotoxicity (Neurons) DBT Dibutyltin (DBT) Exposure GR Glucocorticoid Receptor (GR) Allosteric Inhibition DBT->GR Necrosis Caspase-Independent Necrosis DBT->Necrosis High Dose Mito Mitochondrial Membrane Depolarization DBT->Mito Cytokine Impaired Cytokine Suppression GR->Cytokine ROS ROS Generation & Cytochrome c Release Mito->ROS Apoptosis Caspase-3/9 Dependent Apoptosis ROS->Apoptosis

Mechanistic pathways of DBT-induced cellular toxicity.

Quantitative Toxicity Profile

To facilitate risk assessment and experimental dosing, the following table synthesizes the established quantitative toxicity thresholds for DBT compounds across various biological models.

Toxicological EndpointTest Model / Cell LineObserved ValueReference
Acute Dermal Toxicity (LD50) Rat>1000 mg/kg bw[8]
Maternal Toxicity (NOAEL) Rat (Oral)0.3 – 0.4 mg/kg bw/day[1]
Repro/Developmental (NOAEL) Rat (Oral)~2.0 mg/kg bw/day[1]
In Vitro Cytotoxicity (IC50) PC12 / Neuroblastoma0.1 – 10 μM[6],[7]
Aquatic Toxicity (LC50) Zebra fish (B. rerio, 96h)>3.0 mg/L[1]
Aquatic Toxicity (EC50) Water flea (D. magna, 48h)0.21 – 2.52 mg/L[1]

Experimental Methodologies & Self-Validating Protocols

When evaluating the safety profile of dibutylbis(octyloxy)stannane in a research setting, the experimental design must be robust against artifacts. The following protocols are designed as self-validating systems , ensuring that every mechanistic claim is internally controlled.

Protocol 1: Flow Cytometric Assessment of DBT-Induced Cell Death (Necrosis vs. Apoptosis)

Causality of Experimental Design: To elucidate the specific cell death pathway induced by DBT, researchers must distinguish between apoptosis and necrosis. We utilize Annexin V conjugated to FITC alongside Propidium Iodide (PI). Annexin V binds to phosphatidylserine (PS), which translocates to the outer leaflet of the plasma membrane during early apoptosis. PI is a membrane-impermeable DNA intercalator that only enters cells with compromised membranes (necrosis or late apoptosis). Because DBT primarily induces necrosis in thymocytes[3], while its parent compound TBT induces apoptosis[9], this dual-staining approach provides a definitive mechanistic readout.

Self-Validating Controls:

  • Vehicle Control: 0.1% DMSO to establish a baseline viability threshold (>90% Annexin V-/PI-).

  • Positive Apoptosis Control: 1 μM Tributyltin (TBT) to validate the Annexin V+/PI- quadrant.

  • Positive Necrosis Control: Heat shock (56°C for 30 min) to validate the PI+ populations.

Step-by-Step Methodology:

  • Cell Culture: Seed isolated rat thymocytes or Jurkat cells at 1×106 cells/mL in RPMI-1640 medium.

  • Dosing: Expose cells to DBT (0.5 μM, 1.0 μM, and 5.0 μM), alongside the designated vehicle and positive controls, for 24 hours.

  • Harvest & Wash: Centrifuge cells at 300 x g for 5 minutes. Wash twice with cold PBS.

  • Staining: Resuspend the pellet in 100 μL of 1X Annexin V Binding Buffer. Add 5 μL of FITC-Annexin V and 5 μL of PI.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 μL of Binding Buffer and analyze immediately via flow cytometry (Ex: 488 nm; Em: 530 nm for FITC, >600 nm for PI).

Protocol 2: Ratiometric Evaluation of Mitochondrial Membrane Potential (MMP)

Causality of Experimental Design: Measuring MMP disruption is critical for confirming DBT's mitochondria-dependent neurotoxicity[7]. We employ the JC-1 dye over traditional single-emission dyes (like Rhodamine 123) because JC-1 is ratiometric. In healthy mitochondria, it forms J-aggregates (red fluorescence, ~590 nm). Upon depolarization, it reverts to monomers (green fluorescence, ~529 nm). The red/green ratio normalizes for variations in cell size, mitochondrial mass, and dye uptake, preventing false positives caused by the cellular swelling typical of DBT-induced necrosis.

Self-Validating Controls:

  • Assay Validation Control: 50 μM FCCP (an ionophore uncoupler) applied 30 minutes prior to analysis. FCCP completely depolarizes the mitochondrial membrane, providing a definitive minimum red/green ratio to calibrate the assay's dynamic range.

Step-by-Step Methodology:

  • Cell Culture: Seed PC12 cells in a 96-well black, clear-bottom plate at 2×104 cells/well.

  • Dosing: Treat with DBT (0.1 to 10 μM) for 4 hours.

  • Positive Control: Add 50 μM FCCP to control wells 30 minutes before the end of the DBT incubation.

  • Staining: Remove media and add 100 μL of 2 μM JC-1 dye in culture medium. Incubate for 30 minutes at 37°C in the dark.

  • Washing: Wash twice with PBS to remove excess dye.

  • Quantification: Read fluorescence on a microplate reader. Calculate the ratio of Red (Ex 535/Em 590) to Green (Ex 485/Em 530) fluorescence. A decrease in the ratio indicates MMP depolarization.

Workflow Prep Cell Culture (Thymocytes/PC12) Dose DBT Exposure (0.1 - 10 μM) Prep->Dose Stain Fluorescent Staining (Annexin V/PI or JC-1) Dose->Stain Control Self-Validation Controls (Vehicle, TBT, FCCP) Control->Dose Flow Flow Cytometry Stain->Flow Data Ratiometric Analysis Flow->Data

Self-validating experimental workflow for assessing DBT cytotoxicity.

Safety, Handling, and Regulatory Compliance

Due to the potent immunotoxic and reproductive toxicity profile of dibutyltin compounds, dibutylbis(octyloxy)stannane must be handled with strict adherence to safety protocols.

  • PPE & Engineering Controls: All manipulations of the neat compound or concentrated stock solutions must be performed in a Class II biological safety cabinet or chemical fume hood. Nitrile gloves (double-gloved) and safety goggles are mandatory.

  • Regulatory Status: Dibutyltin compounds are heavily regulated and frequently appear on international watchlists, including the Global Automotive Declarable Substance List (GADSL) and REACH SVHC (Substances of Very High Concern) candidate lists[10]. Procurement and disposal must be logged and managed through institutional hazardous waste protocols.

References

  • 8, Australian Industrial Chemicals Introduction Scheme (AICIS). 2.1, OECD SIAM 23. 3.10, NextSDS Regulatory Database. 4.2, International Journal of Immunopharmacology, PubMed. 5.6, Journal of Agricultural and Food Chemistry, ACS Publications.

  • 3, Journal of Immunotoxicology, Taylor & Francis. 7.9, PubMed. 8.4, Journal of Toxicological Sciences. 9.7, PubMed. 10.5, PLoS One, PMC.

Sources

An In-depth Technical Guide to the Thermal Stability Analysis of Dibutylbis(octyloxy)stannane

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Dibutylbis(octyloxy)stannane, a member of the organotin family, finds application in various industrial processes, including as a catalyst and a stabilizer for polymers. Its efficacy and safe handling are intrinsically linked to its thermal stability. This guide provides a comprehensive technical overview of the methodologies used to assess the thermal stability of dibutylbis(octyloxy)stannane, with a focus on Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). We delve into the causality behind experimental choices, provide detailed, self-validating protocols, and propose a likely thermal decomposition pathway. This document is intended to serve as a practical resource for researchers and professionals engaged in the development and application of organotin compounds.

Introduction: The Significance of Thermal Stability in Organotin Applications

Organotin compounds, characterized by the presence of at least one tin-carbon bond, are a versatile class of chemicals. Dibutyltin derivatives, in particular, are widely utilized as catalysts in the formation of polyurethanes and as heat stabilizers for polyvinyl chloride (PVC).[1][2] The thermal stability of these compounds is a critical parameter that dictates their processing window, storage conditions, and ultimately, their performance and safety profile.

The degradation of an organotin compound at elevated temperatures can lead to a loss of catalytic activity, discoloration of the polymer matrix it is intended to protect, and the potential release of toxic byproducts.[3] Therefore, a thorough understanding of the thermal decomposition behavior of dibutylbis(octyloxy)stannane is paramount for its effective and safe utilization. This guide will equip the reader with the foundational knowledge and practical protocols to conduct a comprehensive thermal stability analysis.

Core Analytical Techniques: TGA and DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful thermoanalytical techniques that provide complementary information about the thermal properties of a material.[4][5]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5] This technique is invaluable for determining the onset of decomposition, identifying the number of decomposition steps, and quantifying the residual mass.

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6] It is used to detect thermal events such as melting, crystallization, and glass transitions, providing insights into the energetic changes associated with decomposition.[7]

The combined use of TGA and DSC allows for a comprehensive characterization of the thermal stability of dibutylbis(octyloxy)stannane.

Experimental Protocols

Safety and Handling of Organotin Compounds

CAUTION: Organotin compounds are toxic and should be handled with extreme care in a well-ventilated fume hood.[8] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. Consult the Safety Data Sheet (SDS) for dibutylbis(octyloxy)stannane for specific handling and disposal instructions.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal decomposition profile of dibutylbis(octyloxy)stannane.

Apparatus:

  • Thermogravimetric Analyzer

  • High-purity nitrogen or argon gas supply

  • Alumina or platinum crucibles

  • Microbalance

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of dibutylbis(octyloxy)stannane into a clean, tared TGA crucible.

  • Instrument Setup:

    • Place the crucible in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an oxygen-free atmosphere.

    • Program the instrument with the following temperature profile:

      • Equilibrate at 30 °C.

      • Ramp up to 600 °C at a heating rate of 10 °C/min.

  • Data Acquisition: Initiate the TGA run and record the mass loss as a function of temperature.

  • Data Analysis: Analyze the resulting TGA curve to determine the onset temperature of decomposition (Tonset), the temperatures of maximum mass loss rate for each step (Tpeak), and the percentage of residual mass.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To identify thermal transitions and measure the enthalpy changes associated with the decomposition of dibutylbis(octyloxy)stannane.

Apparatus:

  • Differential Scanning Calorimeter

  • High-purity nitrogen or argon gas supply

  • Aluminum or hermetically sealed crucibles

  • Crimper for sealing crucibles

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of dibutylbis(octyloxy)stannane into a clean, tared DSC crucible. Hermetically seal the crucible to prevent volatilization before decomposition.

  • Instrument Setup:

    • Place the sealed sample crucible and an empty, sealed reference crucible in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

    • Program the instrument with the following temperature profile:

      • Equilibrate at 30 °C.

      • Ramp up to 400 °C at a heating rate of 10 °C/min.

  • Data Acquisition: Initiate the DSC run and record the heat flow as a function of temperature.

  • Data Analysis: Analyze the resulting DSC curve to identify endothermic and exothermic peaks corresponding to melting, boiling, and decomposition events. Integrate the peak areas to determine the enthalpy of these transitions.

Data Interpretation and Expected Results

The thermal analysis of dibutylbis(octyloxy)stannane is expected to reveal a multi-step decomposition process.

TGA and DSC Data Summary
Thermal EventTechniqueExpected Temperature Range (°C)Observation
MeltingDSCVariesEndothermic peak
Initial DecompositionTGA/DSC200 - 350Mass loss and endothermic/exothermic peak(s)
Final DecompositionTGA/DSC350 - 550Further mass loss and complex peak structures
Final ResidueTGA> 550Stable residual mass (likely SnO2)

Note: The exact temperatures and mass loss percentages will depend on the specific experimental conditions and the purity of the sample.

Proposed Thermal Decomposition Pathway

Step 1: Initial Decomposition - β-Hydride Elimination

The initial decomposition step is likely to involve the cleavage of the octyloxy groups via a β-hydride elimination pathway, a common decomposition route for metal alkoxides with β-hydrogens. This would lead to the formation of 1-octene, water, and a dibutyltin oxide intermediate.

Step 2: Decomposition of Butyl Groups

At higher temperatures, the butyl groups attached to the tin atom will begin to decompose. This process is complex and can involve the homolytic cleavage of the Sn-C bonds to form butyl radicals. These radicals can then undergo a series of reactions, including disproportionation and combination, to yield a mixture of volatile hydrocarbons such as butane, butene, and octane.

Step 3: Formation of Final Residue

The final, non-volatile residue is expected to be tin(IV) oxide (SnO2), a thermally stable inorganic compound.

Visualizing the Process

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data_interpretation Data Interpretation sample Dibutylbis(octyloxy)stannane weigh_tga Weigh 5-10 mg into TGA crucible sample->weigh_tga weigh_dsc Weigh 2-5 mg into DSC crucible sample->weigh_dsc tga TGA Analysis (30-600°C @ 10°C/min, N2) weigh_tga->tga seal_dsc Hermetically seal DSC crucible weigh_dsc->seal_dsc dsc DSC Analysis (30-400°C @ 10°C/min, N2) seal_dsc->dsc tga_data TGA Curve: - T-onset - Mass Loss % - Residual Mass tga->tga_data dsc_data DSC Curve: - Melting Point - Decomposition Peaks - Enthalpy dsc->dsc_data mechanism Propose Decomposition Mechanism tga_data->mechanism dsc_data->mechanism

Caption: Experimental workflow for the thermal analysis of dibutylbis(octyloxy)stannane.

Proposed Decomposition Pathway

decomposition_pathway compound Dibutylbis(octyloxy)stannane intermediate Dibutyltin Oxide Intermediate + 1-Octene + H2O compound->intermediate β-Hydride Elimination (200-350°C) hydrocarbons Volatile Hydrocarbons (Butane, Butene, Octane) intermediate->hydrocarbons Homolytic Cleavage of Sn-C bonds (350-550°C) residue Tin(IV) Oxide (SnO2) (Final Residue) intermediate->residue Further Decomposition (>550°C)

Sources

Electronic Properties and Coordination Dynamics of Dibutylbis(octyloxy)stannane: A Technical Guide for Advanced Catalysis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dibutylbis(octyloxy)stannane (CAS No. 3349-38-0)[1][2] is a versatile organotin(IV) dialkoxide that plays a critical role as a Lewis acid catalyst in transesterification, polyurethane synthesis, and ring-opening polymerization (ROP)[3]. For drug development professionals and synthetic chemists, mastering the electronic properties and coordination behavior of this compound is essential for optimizing catalytic efficiency. This whitepaper provides an in-depth analysis of its structural logic, self-validating experimental protocols, and quantitative parameters.

Electronic Properties and Lewis Acidity

The catalytic efficacy of dibutylbis(octyloxy)stannane is fundamentally rooted in the electronic configuration of its central tin(IV) atom. In its ground state, the Sn(IV) center is electron-deficient, possessing low-lying unoccupied 5d and 5p orbitals that render it a potent Lewis acid[4][5].

The electronic environment is heavily modulated by its ligands:

  • Inductive Withdrawal: The two octyloxy ( −OC8​H17​ ) groups exert a strong −I (inductive electron-withdrawing) effect. This increases the effective nuclear charge at the tin center, significantly enhancing its Lewis acidity compared to tetraalkyltin compounds[5][6].

  • Steric Shielding: The linear, eight-carbon octyl chains provide a lipophilic shield that enhances solubility in non-polar organic solvents while remaining flexible enough to allow incoming substrates to access the Lewis acidic Sn center.

Quantifying Lewis Acidity: The Gutmann-Beckett Approach

To empirically determine the Lewis acidity of organotin compounds, the Gutmann-Beckett method is the gold standard[7][8][9]. This technique utilizes triethylphosphine oxide ( Et3​P=O ) as a molecular probe. The basic oxygen of the probe coordinates to the Sn(IV) center, withdrawing electron density from the phosphorus atom and causing a predictable downfield shift in 31P NMR spectroscopy[7].

Coordination Chemistry: The Monomer-Dimer Equilibrium

Unlike carbon, tin can easily expand its coordination sphere beyond four. Dibutylbis(octyloxy)stannane exists in a dynamic equilibrium between a 4-coordinate monomer and a 5-coordinate dimer[10][11].

In the solid state or in concentrated solutions, the compound auto-associates. The oxygen atoms of the octyloxy groups act as bridging ligands, donating their lone pairs into the empty orbitals of an adjacent tin atom to form a four-membered Sn2​O2​ distannoxane-type core[11][12]. This shifts the geometry from a distorted tetrahedron to a trigonal bipyramid[5][10].

MonomerDimer Monomer Monomer (4-Coordinate) Sn(Bu)2(OR)2 Tetrahedral Geometry Dimer Dimer (5-Coordinate) [Sn(Bu)2(OR)(μ-OR)]2 Trigonal Bipyramidal Monomer->Dimer Concentrated Solution (Alkoxide Bridging) Dimer->Monomer Dilute Solution / Heat (Entropy Driven)

Monomer-dimer equilibrium of dibutylbis(octyloxy)stannane driven by concentration and temperature.

Causality of the Equilibrium

The dimerization is an enthalpy-driven process (bond formation), while dissociation into monomers is entropy-driven. Therefore, heating the system or diluting it in a non-coordinating solvent shifts the equilibrium toward the highly catalytically active 4-coordinate monomer.

Quantitative Structural Data

The transition between coordination states is accompanied by distinct changes in bond lengths and NMR chemical shifts. 119Sn NMR is exceptionally sensitive to coordination expansion; increased electron density from the bridging oxygens heavily shields the tin nucleus, driving the chemical shift upfield[5][10].

Table 1: 119Sn NMR Shifts and Coordination States

PropertyMonomer (4-Coordinate)Dimer (5-Coordinate)
Geometry TetrahedralTrigonal Bipyramidal
119Sn NMR Shift (ppm) +10 to -50-120 to -180
Predominant State Dilute / High TemperatureConcentrated / Solid State

Table 2: Typical Bond Lengths in Dibutyltin Dialkoxides

Bond TypeMonomer Length (Å)Dimer Length (Å)
Sn-C (Butyl) 2.11 - 2.142.12 - 2.16
Sn-O (Terminal) 1.94 - 1.981.96 - 2.02
Sn-O (Bridging) N/A2.15 - 2.25

(Note: Bridging Sn-O bonds are characteristically longer and weaker than terminal bonds, facilitating rapid dissociation during catalytic cycles[7][11].)

Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols are provided for characterizing dibutylbis(octyloxy)stannane.

Protocol 1: Quantification of Lewis Acidity via Gutmann-Beckett Method

Causality: By measuring the 31P NMR downfield shift of Et3​P=O upon coordination to the tin center, we can quantitatively rank the catalyst's electrophilicity[7][9].

  • Preparation: In a glovebox, prepare a 0.05 M solution of dibutylbis(octyloxy)stannane in anhydrous CDCl3​ .

  • Probe Addition: Add exactly 1.0 molar equivalent of triethylphosphine oxide ( Et3​P=O ) to the solution.

  • Equilibration: Transfer the mixture to an air-tight NMR tube. Allow 15 minutes for the coordination equilibrium to stabilize.

  • Acquisition: Acquire a 31P{1H} NMR spectrum at 298 K.

  • Validation: Compare the observed chemical shift to a blank sample of free Et3​P=O in CDCl3​ (typically ~50 ppm). Calculate Δδ31P​ . A larger Δδ indicates a stronger Lewis acid.

Protocol 2: 119Sn NMR Characterization of Coordination States

Causality: Dilution forces the cleavage of the bridging Sn-O bonds, altering the shielding environment of the tin nucleus, which is tracked via variable-concentration NMR[13].

  • Sample Series: Prepare three solutions of the stannane in anhydrous C6​D6​ at concentrations of 1.0 M, 0.1 M, and 0.01 M.

  • Referencing: Use tetramethyltin ( Me4​Sn ) as an external standard (0 ppm).

  • Acquisition: Acquire 119Sn{1H} NMR spectra for each sample at 298 K.

  • Thermal Analysis (Optional): For the 1.0 M sample, perform Variable-Temperature (VT) NMR from 298 K to 353 K to observe the entropically driven shift from the dimer (-150 ppm range) to the monomer (-20 ppm range).

Catalytic Mechanism: Ring-Opening Polymerization (ROP)

In the ROP of cyclic esters like ϵ -caprolactone, dibutylbis(octyloxy)stannane operates via a coordination-insertion mechanism [3]. The Lewis acidic Sn(IV) center activates the monomer, while the octyloxy group acts as the nucleophilic initiator.

ROPCycle A 1. Catalyst Initiation Sn(Bu)2(OR)2 B B A->B + ε-Caprolactone C 3. Insertion Acyl-Oxygen Cleavage B->C Nucleophilic Attack by -OR D 4. Chain Propagation Polymer Growth C->D Ring Opening D->B + Monomer (Iterative)

Coordination-insertion mechanism of ring-opening polymerization catalyzed by Sn(IV) centers.

Mechanistic Causality: The initial coordination of the carbonyl oxygen to the tin atom withdraws electron density from the carbonyl carbon, rendering it highly susceptible to intramolecular nucleophilic attack by the adjacent octyloxy ligand. Following acyl-oxygen cleavage, the ring opens, and the growing polymer chain remains covalently bound to the tin center until termination[3].

References

  • A Review of Organotin Compounds: Chemistry and Applic
  • Anions of α-Amino Acids as (O,N)
  • KOHOKU KOGYO Specified Chemical Substances List (CAS 3349-38-0) Kohoku Kogyo
  • Organotin(IV)
  • Ring-Opening Polymerization of ε-Caprolactone in Supercritical Carbon Dioxide ACS Public
  • Hypervalent Organotin(IV)
  • Modelling nucleophilic substitution at main group elements by NMR spectroscopy and X-ray crystallography Open University

Sources

Methodological & Application

Application Notes and Protocols for Transesterification Using Dibutylbis(octyloxy)stannane

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Role of Organotin Catalysts in Modern Synthesis

Transesterification, the process of exchanging the organic group of an ester with the organic group of an alcohol, is a cornerstone of modern organic synthesis. This reaction is fundamental to a myriad of industrial applications, from the production of polyesters and polycarbonates to the synthesis of biofuels (biodiesel).[1][2][3] The efficiency of transesterification is heavily reliant on the catalyst employed. While various catalysts, including acids, bases, and enzymes, can be utilized, organotin compounds, and specifically dialkyltin(IV) carboxylates, have carved out a significant niche due to their high catalytic activity and versatility.[4][5][6]

Dibutylbis(octyloxy)stannane, a member of the dialkyltin(IV) dicarboxylate family, is an effective catalyst for these transformations. Its utility stems from the Lewis acidic nature of the tin center, which activates the carbonyl group of the ester, rendering it more susceptible to nucleophilic attack by an alcohol. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of dibutylbis(octyloxy)stannane as a transesterification catalyst. We will delve into the mechanistic underpinnings of the catalysis, provide a detailed experimental protocol, and discuss critical parameters for successful and reproducible results.

Catalytic Mechanism: A Lewis Acid-Mediated Pathway

The predominant mechanism for transesterification catalyzed by organotin compounds like dibutylbis(octyloxy)stannane is the Lewis acid mechanism. The tin atom, being electrophilic, coordinates to the carbonyl oxygen of the ester substrate. This coordination polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by an alcohol.

The catalytic cycle can be visualized as follows:

  • Coordination: The tin center of the catalyst coordinates to the carbonyl oxygen of the ester.

  • Nucleophilic Attack: An alcohol molecule attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the attacking alcohol to the leaving alkoxy group.

  • Elimination & Product Release: The tetrahedral intermediate collapses, eliminating the original alcohol and forming the new ester. The catalyst is then regenerated and can participate in another catalytic cycle.

Transesterification_Mechanism cluster_0 Catalytic Cycle Ester Ester (R-COOR') Activated_Complex Activated Ester-Catalyst Complex Ester->Activated_Complex Alcohol Alcohol (R''-OH) Tetrahedral_Intermediate Tetrahedral Intermediate Alcohol->Tetrahedral_Intermediate Catalyst Dibutylbis(octyloxy)stannane Catalyst->Activated_Complex Coordination Activated_Complex->Tetrahedral_Intermediate Nucleophilic Attack New_Ester New Ester (R-COOR'') Tetrahedral_Intermediate->New_Ester Collapse & Product Release Original_Alcohol Original Alcohol (R'-OH) Tetrahedral_Intermediate->Original_Alcohol

Caption: Lewis acid-catalyzed transesterification mechanism.

Experimental Protocol: A Representative Procedure

This protocol provides a general method for the transesterification of a generic ester with an alcohol using dibutylbis(octyloxy)stannane as the catalyst. The specific conditions may require optimization depending on the substrates used.

Materials:

  • Ester (e.g., ethyl acetate, dimethyl adipate)

  • Alcohol (e.g., n-butanol, ethylene glycol)

  • Dibutylbis(octyloxy)stannane (Catalyst)

  • Inert solvent (e.g., toluene, xylene), if required

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reactor Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen or argon inlet. Ensure the system is under a positive pressure of inert gas to exclude moisture.

  • Charging Reactants: To the flask, add the ester and the alcohol. The molar ratio of alcohol to the ester functional group is typically in excess to drive the reaction equilibrium towards the product. A common starting point is a 2:1 to 5:1 molar ratio.[7]

  • Catalyst Addition: Add dibutylbis(octyloxy)stannane to the reaction mixture. The catalyst loading can range from 0.01 to 1.0 wt% based on the total weight of the reactants.[4] For initial experiments, a loading of 0.1-0.2 wt% is recommended.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature with vigorous stirring. The optimal temperature is substrate-dependent but typically ranges from 130°C to 210°C.[4] The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC), Thin Layer Chromatography (TLC), or by observing the distillation of the lower-boiling alcohol byproduct.

  • Reaction Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a solvent was used, remove it under reduced pressure using a rotary evaporator.

    • The crude product can be purified to remove the catalyst and any unreacted starting materials. A common method for catalyst removal involves washing the organic phase with an acidic solution followed by a basic solution, and then with brine.[7] However, the specific washing procedure will depend on the stability of the product.

    • For non-distillable products, catalyst removal can be more challenging and may require specialized techniques.[1]

    • The purified product can be further dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent removed in vacuo.

Table 1: Typical Reaction Parameters

ParameterRecommended RangeRationale & Key Considerations
Substrate Molar Ratio (Alcohol:Ester) 2:1 to 10:1An excess of the displacing alcohol is used to shift the reaction equilibrium towards the formation of the desired product, in accordance with Le Chatelier's principle.[1]
Catalyst Loading (wt%) 0.01 - 1.0 %Higher catalyst loading increases the reaction rate but can lead to side reactions and complicates purification. The optimal loading balances reaction speed with product purity.[4]
Reaction Temperature (°C) 130 - 210 °CThe reaction temperature should be high enough to ensure a reasonable reaction rate but below the decomposition temperature of the reactants, products, and catalyst.[4]
Reaction Time (hours) 1 - 24 hoursReaction time is dependent on the reactivity of the substrates, catalyst loading, and temperature. The reaction should be monitored to determine the point of completion.[4]
Inert Atmosphere RequiredOrganotin catalysts and some substrates can be sensitive to moisture and oxygen, which can lead to catalyst deactivation and side reactions.[4]

Safety and Handling Precautions

Organotin compounds, including dibutylbis(octyloxy)stannane, are toxic and should be handled with care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Toxicity: Organotins can be absorbed through the skin and may cause irritation.[8] In case of contact, wash the affected area immediately with soap and water.

  • Inhalation: Avoid inhaling dust or vapors.

  • Ingestion: Toxic if swallowed.[8]

  • Disposal: Dispose of all waste containing organotin compounds in accordance with local regulations for hazardous materials.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or No Conversion - Insufficient temperature- Catalyst deactivation (e.g., by water)- Insufficient reaction time- Increase reaction temperature within the stable range of all components.- Ensure all reagents and glassware are dry. Use of an inert atmosphere is crucial.- Extend the reaction time and monitor progress.
Formation of Byproducts - Reaction temperature too high- Catalyst loading too high- Lower the reaction temperature.- Reduce the catalyst concentration.
Difficulty in Catalyst Removal - Product is an emulsion with aqueous washes- Catalyst is highly soluble in the product- Use brine to break up emulsions.- Consider alternative purification methods such as column chromatography or precipitation.

Conclusion

Dibutylbis(octyloxy)stannane is a highly effective catalyst for transesterification reactions, offering good activity under relatively mild conditions. By understanding the underlying Lewis acid mechanism and carefully controlling reaction parameters such as temperature, substrate ratio, and catalyst loading, researchers can achieve high yields of the desired ester products. Adherence to proper safety protocols is paramount when working with organotin compounds. This guide provides a solid foundation for the successful implementation of dibutylbis(octyloxy)stannane in a variety of synthetic applications.

References

  • Lab 5- Transesterification of Vegetable Oil and Alcohol to Produce Ethyl Esters (Biodiesel). (2017). Available at: [Link]

  • US5498751A - Organotin catalyzed transesterification - Google Patents.
  • US6384178B2 - Process for the preparation of polycarbonate diols with a high molecular weight - Google Patents.
  • Transesterification of Vegetable Oils: a Review. (2004). Química Nova. Available at: [Link]

  • LABORATORY INSTRUCTION NO. 1-BD BIODIESEL PRODUCTION PLANT. Available at: [Link]

  • EP0408635B1 - Transesterification of alkoxyesters - Google Patents.
  • Catalysis in Biodiesel Production by Transesterification Processes-An Insight. (2009). The Open Catalysis Journal. Available at: [Link]

  • Synthesis of poly(urea–formaldehyde) encapsulated dibutyltin dilaurate through the self-catalysis of core materials. (2013). Polymer Bulletin. Available at: [Link]

  • Catalytic Technologies for Biodiesel Fuel Production and Utilization of Glycerol: A Review. (2012). Catalysts. Available at: [Link]

  • Biodiesel Production through the Transesterification of Waste Cooking Oil over Typical Heterogeneous Base or Acid Catalysts. (2023). Catalysts. Available at: [Link]

  • First Synthesis of a Polyurethane by Frontal Polymerization. (2003). Macromolecules. Available at: [Link]

  • Biodiesel Synthesis from the Waste Biomass. (2024). Engineering and Applied Science Reports. Available at: [Link]

  • Melt Transesterification of Polycarbonate Catalyzed by DMAP. (1998). Journal of Applied Polymer Science. Available at: [Link]

  • Tin-Catalyzed Esterification and Transesterification Reactions: A Review. (2014). ISRN Renewable Energy. Available at: [Link]

  • Production of biodiesel and catalysts for transesterification: A review. (2018). Avances en Ciencias e Ingeniería. Available at: [Link]

  • DI-n-BUTYLBIS(2-ETHYLHEXANOATE)TIN, tech-95 Safety Data Sheet. (2016). Gelest, Inc. Available at: [Link]

  • A novel one-pot process for the preparation of linear and hyperbranched polycarbonates of various diols and triols using dimethyl carbonate. (2017). RSC Advances. Available at: [Link]

  • Synthesis of Biodiesel Through Transesterification of Non-Palatable Oil and Its Physicochemical Parameters Determining Biodiesel Quality. (2025). medtigo Journal. Available at: [Link]

  • An improvement to the transesterification process by the use of co-solvents to produce biodiesel. (2015). Fuel Processing Technology. Available at: [Link]

  • Advanced Transesterification Techniques in Biodiesel Production: Catalysts, Reactors & Efficiency 2025. (2025). Technoilogy. Available at: [Link]

  • A Review on Methods of Transesterification of Oils and Fats in Bio-diesel Formation. (2014). International Journal of ChemTech Research. Available at: [Link]

  • Upgrading Bio-Fuel from Jatropha Oil via Onepot Transesterification-Isomerisation Using Solid Acid Catalysts. (2019). Catalysts. Available at: [Link]

  • US20080015375A1 - Method for transesterification of triglycerides - Google Patents.
  • Biodiesel by Transesterification of Rapeseed Oil Using Ultrasound: A Kinetic Study of Base-Catalysed Reactions. (2018). Energies. Available at: [Link]

  • Separation of Rapeseed Oil Transesterification Reaction Product Obtained Under Supercritical Fluid Conditions Using Heterogeneous Catalysts. (2025). Fermentation. Available at: [Link]

Sources

dibutylbis(octyloxy)stannane in RTV silicone curing process

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Dibutylbis(octyloxy)stannane (DBOS) as a Catalyst in Condensation-Cure RTV Silicone Systems

Executive Summary

Room-temperature-vulcanizing (RTV) silicones are foundational materials in encapsulation, soft lithography, and structural sealing. The condensation curing of these systems relies on the crosslinking of silanol-terminated polydimethylsiloxane (PDMS) with polyfunctional alkoxysilanes[1]. Because this reaction is kinetically inert at ambient temperatures, organotin compounds are deployed as highly efficient neutral catalysts. This application note details the mechanistic causality, formulation protocols, and kinetic profiling of dibutylbis(octyloxy)stannane (DBOS)—also known as dibutyltin dioctoxide—as an alternative to traditional dibutyltin dilaurate (DBTDL) catalysts.

Mechanistic Causality: The Role of DBOS in Condensation Curing

To formulate reliable RTV systems, one must understand the catalytic cycle driving the siloxane bond formation. DBOS acts as both a Lewis acid and a nucleophilic transfer agent, lowering the activation energy required for crosslinking[2].

Unlike DBTDL, which releases lauric acid upon ligand cleavage, DBOS features octyloxy ligands that release 1-octanol. The curing mechanism proceeds through a self-regenerating catalytic cycle:

  • Catalytic Initiation: Ambient moisture or intrinsic water within the fillers drives the partial hydrolysis of DBOS, cleaving the octyloxy ligands to form an active organotin hydroxide intermediate[3].

  • Silanolate Formation: The organotin hydroxide reacts with the alkoxysilane crosslinker (e.g., tetraethyl orthosilicate, TEOS) to generate a highly reactive organotin silanolate complex[2].

  • Crosslinking & Regeneration: The highly electrophilic tin center in the silanolate complex facilitates rapid nucleophilic attack by the terminal silanol groups of the PDMS base. This forms a stable siloxane (Si-O-Si) network, releases an alcohol byproduct (e.g., ethanol from TEOS), and regenerates the organotin hydroxide catalyst[3].

The release of 1-octanol instead of lauric acid offers distinct plasticizing properties during the green-strength phase of curing, which mitigates internal stress and often results in lower volumetric shrinkage profiles[4].

CatalyticCycle DBOS Dibutylbis(octyloxy)stannane (DBOS) SnOH Organotin Hydroxide Intermediate DBOS->SnOH Hydrolysis (+ H2O, - Octanol) SnSilanolate Organotin Silanolate Complex SnOH->SnSilanolate + Alkoxysilane Crosslinker Siloxane Crosslinked Siloxane Network SnSilanolate->Siloxane + Silanol-PDMS (- Alcohol) Siloxane->SnOH Catalyst Regeneration

Figure 1: Catalytic cycle of DBOS in the condensation curing of RTV silicone.

Comparative Kinetic Profiling

The steric hindrance provided by the octyloxy groups in DBOS modulates the hydrolysis rate compared to the dilaurate groups in DBTDL, directly impacting the tack-free time (TFT) and the physical properties of the cured elastomer.

Table 1: Quantitative Comparison of Organotin Catalysts in RTV Silicone (0.5 wt% loading)

Catalyst SystemLigand Cleavage ByproductTack-Free Time (min)Full Cure Time (hrs)Volumetric Shrinkage (%)
DBOS 1-Octanol15 - 25242.1 - 2.8
DBTDL Lauric Acid10 - 20243.0 - 4.5
Uncatalyzed N/A> 480Incomplete> 5.0

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as a self-validating system. The formulation step is strictly controlled for moisture, and the subsequent rheological analysis serves as a direct validation of catalyst efficacy.

Protocol 1: Anhydrous Formulation of 2-Part RTV Silicone

Causality Note: DBOS is highly sensitive to premature hydrolysis. Part B must be formulated under strictly anhydrous conditions to prevent catalyst degradation and crosslinker self-condensation prior to mixing.

  • Base Preparation (Part A): In a vacuum-sealed planetary mixer, combine 100 parts of silanol-terminated PDMS (5000 cSt) with 15 parts of hexamethyldisilazane-treated fumed silica. Mix at 1500 RPM for 30 minutes under vacuum (<-0.9 bar) to remove dissolved gases and trace moisture.

  • Catalyst/Crosslinker Blend (Part B): Inside a nitrogen-purged glovebox (<1 ppm H2​O ), blend 5 parts of TEOS with 0.5 parts of DBOS. Dilute with 4.5 parts of non-reactive trimethylsiloxy-terminated PDMS fluid to ensure a 10:1 volumetric parity for mixing.

  • Homogenization: Combine Part A and Part B at a 10:1 weight ratio. Utilize a dual-asymmetric centrifugal mixer (e.g., SpeedMixer) at 2000 RPM for 60 seconds. Crucial Insight: Centrifugal mixing imparts high shear without introducing atmospheric moisture or air voids, ensuring the trace DBOS is homogeneously distributed without initiating premature bulk curing.

Workflow PartA Part A: Silanol-PDMS + Filler Mix Centrifugal Mixing (10:1 Ratio, 2000 RPM) PartA->Mix PartB Part B: TEOS + DBOS Catalyst PartB->Mix Degas Vacuum Degassing (Remove Entrapped Air) Mix->Degas Cure Condensation Cure (23°C, 50% RH) Degas->Cure Analyze Rheological & Kinetic Profiling Cure->Analyze

Figure 2: Workflow for the formulation and evaluation of DBOS-catalyzed RTV silicone.

Protocol 2: Rheological Validation of Cure Kinetics

Causality Note: Visual tack-free tests are highly subjective. Oscillatory rheology provides a quantitative measure of the gel point, confirming that the DBOS catalyst is actively forming the network structure.

  • Immediately transfer 2 mL of the centrifugally mixed RTV silicone onto the lower plate of a rotational rheometer equipped with a 25 mm parallel plate geometry.

  • Lower the upper plate to a gap of 1.0 mm and carefully trim any excess material from the edges.

  • Apply a constant oscillatory strain of 1% (ensuring the sample remains within the linear viscoelastic region) at a frequency of 1 Hz.

  • Record the Storage Modulus (G') and Loss Modulus (G'') over time at an isothermal 23°C.

  • System Validation: The formulation is validated if the gel point—defined as the crossover point where G' = G'' ( tanδ=1 )—occurs within the 15–25 minute window. Failure to reach crossover within this timeframe indicates DBOS poisoning (likely via moisture contamination in Part B) or incorrect stoichiometry.

References

  • The action of tin compounds in condensation‐type RTV silicone rubbers - ResearchGate.
  • Silane Terminated Polymer Reactions with Non-Tin Catalysts - Adhesives Magazine.
  • Mechanistic Investigation of Sol–Gel Reactions Using Alkoxysilane Precursor - SciSpace.
  • Recommendations for Chapter Structure: Silicone Adhesives - NIST.

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Application Notes & Protocols: Dibutylbis(octyloxy)stannane in High-Performance PVC Stabilization

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Polymer Chemists, and Pharmaceutical Packaging Engineers Document Type: Technical Application Note & Standard Operating Procedures (SOPs)

Executive Summary

The thermal processing of polyvinyl chloride (PVC) requires robust stabilization to prevent catastrophic polymer degradation. Dibutylbis(octyloxy)stannane (DBOS) , a tetravalent organotin compound, serves as a highly efficient thermal stabilizer. While related octyl-tin derivatives are standard in medical-grade pharmaceutical packaging (e.g., IV tubing, blister packs) due to their specific biocompatibility profiles, DBOS is extensively utilized in high-performance rigid PVC applications where exceptional thermal stability, optical clarity, and weatherability are required[1]. This application note details the mechanistic causality of DBOS and provides self-validating experimental protocols for evaluating its stabilization efficacy.

Mechanistic Causality of DBOS in PVC Matrices

Unstabilized PVC undergoes rapid thermal degradation at processing temperatures between 100°C and 150°C[2]. The primary degradation pathway is a dehydrochlorination "zipper" reaction. As hydrogen chloride (HCl) is released, it acts as a potent autocatalyst, accelerating the formation of conjugated polyene sequences. This polyene formation causes the polymer to shift in absorption spectra, resulting in severe discoloration (yellowing to blackening) and embrittlement[3].

DBOS intervenes in this degradation cycle through two primary, synergistic mechanisms:

  • Labile Chlorine Substitution (Initiation Blocking): The tin center in DBOS coordinates with unstable allylic or tertiary chlorine atoms on the PVC polymer backbone. Through an allylic rearrangement, DBOS displaces these highly reactive chlorines with its stable octyloxy ligands. This neutralizes the initiation sites, effectively preventing the start of the dehydrochlorination zipper effect[2],[3].

  • HCl Scavenging (Propagation Arrest): DBOS chemically reacts with any evolved HCl gas, neutralizing it to form dibutyltin dichloride and corresponding octanol derivatives. By removing the autocatalytic HCl from the polymer matrix, DBOS prevents the exponential acceleration of chain scission[4],[1].

Mechanism PVC PVC Polymer Backbone Heat Heat & Shear Stress (>150°C Processing) PVC->Heat Defect Formation of Allylic Chlorine Defects Heat->Defect HCl HCl Elimination (Autocatalysis) Defect->HCl HCl->HCl Autocatalysis Polyene Conjugated Polyenes (Discoloration/Failure) HCl->Polyene Zipper Effect DBOS Dibutylbis(octyloxy)stannane (DBOS) Subst Labile Chlorine Substitution DBOS->Subst Scavenge HCl Scavenging (Neutralization) DBOS->Scavenge Subst->Defect Blocks Initiation Stable Thermally Stable PVC Network Subst->Stable Scavenge->HCl Neutralizes HCl Scavenge->Stable

Fig 1: DBOS stabilization mechanism inhibiting PVC thermal degradation via substitution and scavenging.

Quantitative Performance Profiling

To justify the selection of DBOS over alternative stabilizers, empirical data must be synthesized. The table below outlines the expected performance metrics of DBOS compared to traditional Calcium/Zinc (Ca/Zn) soaps and Lead-based stabilizers in a standard rigid PVC formulation.

Table 1: Comparative Efficacy of PVC Thermal Stabilizers

Stabilizer TypeStatic Heat Stability (Congo Red @ 200°C)Initial Color Retention (YI)Optical Clarity (% Transmittance)Primary Application Focus
DBOS (Organotin) > 240 minutes Excellent (< 5.0) High (> 90%) Rigid profiles, clear films, industrial packaging
Ca/Zn Soaps 80 - 120 minutesModerate (10.0 - 15.0)Medium (75 - 85%)Food contact, general purpose flexible PVC
Lead Salts 150 - 200 minutesPoor (Opaque)Opaque (N/A)Wire & cable jackets, opaque pipes

Note: Data represents baseline averages for 2.0 PHR (Parts Per Hundred Resin) stabilizer loading in a standard K-65 PVC resin matrix.

Experimental Protocols: Self-Validating Workflows

The following protocols are designed as self-validating systems. By mandating the inclusion of a negative control (unstabilized PVC) and a positive control (industry-standard Ca/Zn stabilized PVC), researchers can definitively isolate the causal impact of DBOS on thermal stability.

Protocol A: Melt Compounding & Sample Preparation

Causality: Melt compounding via a two-roll mill simulates the intense thermomechanical shear stress of industrial extrusion. Operating at 170°C ensures the polymer is fully plasticized without triggering immediate auto-ignition degradation, providing a clean baseline for testing[5].

  • Formulation Preparation: Weigh 100g of PVC resin (K-value 65). Add 2.0g DBOS (Test Sample), 2.0g Ca/Zn stabilizer (Positive Control), and 0g stabilizer (Negative Control) into three separate batches. Add 50g of Dioctyl Phthalate (DOP) plasticizer to each if evaluating semi-rigid behavior[5].

  • Pre-Mixing: Mechanically blend each batch in a high-speed mixer at 3000 RPM for 5 minutes to ensure homogenous dispersion of the liquid DBOS into the porous PVC grains.

  • Milling: Preheat a laboratory two-roll mill to 170°C (± 3°C).

  • Banding: Introduce the dry blend to the nip of the rolls. Allow the material to band and flux for exactly 5 minutes. Validation Checkpoint: The negative control should begin showing slight yellowing by minute 4, confirming the presence of thermal stress.

  • Sheeting: Extract the compounded PVC as a uniform sheet with a calibrated thickness of 1.0 mm. Cool immediately at ambient temperature.

Protocol B: Static Heat Stability (Congo Red Test)

Causality: The Congo Red test is a highly sensitive, standardized method for detecting the onset of dehydrochlorination. Congo Red indicator paper shifts from red to blue at a pH < 3.0. By isolating the sample in an oil bath, we eliminate shear stress and measure pure thermal degradation[6],[5].

  • Sample Sizing: Cut the 1.0 mm PVC sheets into 3 cm × 3 cm test coupons.

  • Apparatus Setup: Place each coupon into a clean, dry glass test tube.

  • Indicator Placement: Suspend a strip of moistened Congo Red test paper inside the tube. Critical Parameter: Ensure the bottom edge of the paper is exactly 25 mm above the surface of the PVC sample[5]. Seal the tube loosely with a glass stopper.

  • Thermal Incubation: Immerse the tubes into a constant-temperature silicone oil bath pre-heated to 200°C.

  • Observation: Record the exact time (in minutes) it takes for the lower edge of the Congo Red paper to transition from red to blue. This is the Static Stability Time.

  • Validation: The negative control must fail (turn blue) within 15 minutes. The DBOS sample should exceed 200 minutes.

ExperimentalWorkflow Prep Step 1: Formulation Resin + DBOS + DOP Mill Step 2: Two-Roll Milling 170°C for 5 mins Prep->Mill Sheet Step 3: PVC Sheet 1.0 mm Thickness Mill->Sheet Test1 Static Heat Test (Congo Red @ 200°C) Sheet->Test1 Test2 Dynamic Heat Test (Torque Rheometry) Sheet->Test2 Test3 Optical Analysis (Colorimetry/YI) Sheet->Test3 Data Data Synthesis & Performance Validation Test1->Data Test2->Data Test3->Data

Fig 2: Experimental workflow for compounding and validating DBOS-stabilized PVC formulations.

Troubleshooting Formulation Anomalies

When scaling from laboratory protocols to pilot-plant extrusion, researchers may encounter stabilization failures. Use the following diagnostic matrix to identify and resolve mechanistic breakdowns.

Table 2: Troubleshooting DBOS-Stabilized PVC Matrices

Observed AnomalyMechanistic Root CauseRecommended Corrective Action
Early Initial Yellowing Insufficient DBOS dispersion; localized HCl autocatalysis initiating before DBOS can scavenge.Increase high-speed pre-mixing time. Introduce a co-stabilizer (e.g., epoxidized soybean oil) to improve initial color retention.
Sudden Blackening (Zinc Burning) Cross-contamination with Zinc-based stabilizers leading to rapid formation of Lewis acid (ZnCl₂), which aggressively catalyzes degradation[7].Thoroughly purge the two-roll mill/extruder. Ensure DBOS formulations are completely isolated from Ca/Zn batches.
Plate-Out on Equipment Incompatibility between the octyloxy ligands and the chosen external lubricants at high shear.Adjust the internal/external lubricant ratio. Substitute stearic acid with oxidized polyethylene wax.
Odor Generation Volatilization of octanol byproducts generated during the HCl scavenging process.Lower processing temperatures by 5°C - 10°C or increase venting in the extrusion vacuum zones.

References

  • The mechanism of action of PVC stabilizer - Knowledge. JUBANG (pvcchemical.com).
  • Action mechanism and application of different PVC stabilizers. hbkeao.cn.
  • 312 Tin Chemistry: Fundamentals, Frontiers and Applications. SciSpace.
  • What is Tin Stabilizer? Understanding Its Role in PVC Processing. Merlinchem.
  • The Research of Dibutyltin Polymer on the Thermal Stability of PVC. ResearchGate.
  • CN101628991A - Rare earth coordination compound PVC thermal stabilizer and preparation method thereof. Google Patents.
  • CN101942160A - Aluminum zinc rare-earth hydrotalcite thermal stabilizer for PVC and application thereof. Google Patents.

Sources

Application Note: Step-by-Step Synthesis of Polyesters Using Dibutylbis(octyloxy)stannane

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, materials scientists, and drug development professionals.

Executive Summary & Scientific Rationale

Aliphatic polyesters, such as poly(L-lactide) (PLLA) and poly(ε-caprolactone) (PCL), are cornerstone materials in drug delivery and tissue engineering due to their biocompatibility and tunable degradation profiles. The synthesis of these polymers is most effectively achieved via Ring-Opening Polymerization (ROP). While tin(II) 2-ethylhexanoate (Sn(Oct)₂) is ubiquitous in literature, it is technically a pre-catalyst that relies on adventitious water or added alcohols to generate the active initiating species in situ[1].

For researchers requiring absolute control over end-group fidelity, precise molecular weights, and narrow polydispersity, well-defined covalent metal alkoxides like dibutylbis(octyloxy)stannane (CAS: 3349-38-0) represent a superior alternative[2]. This organotin(IV) dialkoxide acts as a direct initiator, proceeding through a precise coordination-insertion mechanism without the need for an exogenous co-initiator[3],[1].

Mechanistic Insights: The Coordination-Insertion Pathway

Dibutylbis(octyloxy)stannane possesses two labile tin-alkoxide (Sn–OR) bonds. The polymerization initiates when the exocyclic carbonyl oxygen of the cyclic ester coordinates to the Lewis acidic tin center. This coordination enhances the electrophilicity of the carbonyl carbon, prompting a nucleophilic attack by the octyloxy group[3].

Subsequent acyl-oxygen bond cleavage opens the ring, generating a new, elongated tin-alkoxide propagating species[3],[1]. Because both octyloxy groups can initiate, the catalyst theoretically grows two polymer chains per tin atom, yielding an octyl ester end-group at the α-terminus of each chain.

ROP_Mechanism Step1 1. Catalyst & Monomer Dibutylbis(octyloxy)stannane + Cyclic Ester Step2 2. Coordination Complex Carbonyl Oxygen binds to Sn center Step1->Step2 Reversible Coordination Step3 3. Nucleophilic Attack Octyloxy group attacks Carbonyl C Step2->Step3 Rate-determining step Step4 4. Acyl-Oxygen Cleavage Ring opens to form new Sn-Alkoxide Step3->Step4 Insertion Step5 5. Propagation Continuous monomer insertion Step4->Step5 + n Monomers Step6 6. Termination Quenching with Methanol yields Polyester Step5->Step6 End-capping

Fig 1: Coordination-insertion mechanism of ROP catalyzed by dibutylbis(octyloxy)stannane.

Experimental Workflow

Protocol_Workflow Prep Reagent Purification Setup Schlenk Line Setup Prep->Setup Poly Polymerization (110°C, Bulk) Setup->Poly Quench Termination (Acidic MeOH) Poly->Quench Purify Precipitation & Drying Quench->Purify

Fig 2: Experimental workflow for the bulk ring-opening polymerization of cyclic esters.

Step-by-Step Protocol (Self-Validating System)

Phase 1: Reagent Preparation & Purification

Causality: Tin alkoxides are highly moisture-sensitive. Trace water acts as a chain transfer agent and hydrolyzes the tin alkoxide into inactive tin oxide and free octanol, drastically skewing the Monomer-to-Initiator ([M]/[I]) ratio and broadening the polydispersity index (PDI).

  • Monomer Drying: Purify the cyclic ester monomer (e.g., L-lactide) thoroughly. Recrystallize from dry ethyl acetate and sublime under high vacuum at 50 °C.

  • Catalyst Handling: Inside an argon-filled glovebox, prepare a standardized stock solution of dibutylbis(octyloxy)stannane (0.1 M) in anhydrous toluene.

Phase 2: Reaction Setup
  • Transfer the purified monomer (e.g., 100 mmol, 14.4 g of L-lactide) into a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Add the calculated volume of the dibutylbis(octyloxy)stannane stock solution to achieve the target [M]/[I] ratio. (Note: To target a Degree of Polymerization (DP) of 50 per chain, use an [M]/[I] ratio of 100, as there are two initiating octyloxy sites per tin atom).

  • Evaporate the toluene solvent under high vacuum for 30 minutes to proceed with a bulk polymerization melt.

Phase 3: Polymerization Execution
  • Immerse the sealed Schlenk flask in a pre-heated oil bath (110 °C for bulk L-lactide).

  • Allow the reaction to proceed under a static argon atmosphere. The viscosity of the melt will noticeably increase over 4 to 8 hours.

  • Self-Validation Checkpoint: Do not blindly terminate based on time. Withdraw a 50 µL aliquot using a micro-syringe, dissolve in CDCl₃, and analyze via ¹H NMR. Compare the integral of the unreacted monomer methine protons (5.05 ppm) against the polymer backbone methine protons (5.15 ppm). Proceed to Phase 4 only when conversion exceeds 95%.

Phase 4: Termination and Recovery

Causality: Quenching with an acid is required to cleave the active Sn–O bond, yielding a stable hydroxyl-terminated (ω-end) polyester and soluble tin byproducts that can be washed away.

  • Remove the flask from the heat and cool to room temperature.

  • Quench the living tin-alkoxide chain ends by adding 5 mL of acidified methanol (0.1 M HCl in methanol).

  • Dissolve the crude polymer in a minimum amount of dichloromethane (DCM).

  • Precipitate the polymer dropwise into a 10-fold volumetric excess of cold methanol under vigorous stirring.

  • Filter the white precipitate and dry under vacuum at 40 °C to a constant weight.

Quantitative Data & Expected Outcomes

The table below summarizes the expected molecular weights and PDI values when utilizing dibutylbis(octyloxy)stannane for the bulk polymerization of L-lactide at 110 °C.

Table 1: Theoretical vs. Experimental Parameters for PLLA Synthesis

[M]/[I] RatioInitiating Sites per SnTheoretical Mₙ ( g/mol )*Expected Exp. Mₙ ( g/mol )**PDI (M_w/M_n)Target Conversion (%)
5023,6003,5501.08> 98
10027,2007,1001.10> 98
250218,00017,8001.12> 95
500236,00034,5001.15> 90

*Theoretical Mₙ accounts for two polymer chains growing per initiator molecule (Mₙ = ([M]/[I] × Molecular Weight of Monomer) / 2). **Experimental Mₙ is typically derived from SEC/GPC calibrated against polystyrene standards, with appropriate Mark-Houwink corrections applied for the specific polyester.

References

  • [2] Title: dibutylbis(octyloxy)stannane | 3349-38-0 Source: ChemicalBook URL:

  • [3] Title: Ring-Opening Polymerization of ε-Caprolactone in Supercritical Carbon Dioxide Source: Macromolecules - ACS Publications URL:

  • [1] Title: Syntheses of polylactides by means of tin catalysts Source: Polymer Chemistry (RSC Publishing) URL:

Sources

In Situ Monitoring of Dibutylbis(octyloxy)stannane Catalyzed Reactions: A Guide to Real-Time Process Understanding

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers and Process Chemists

Abstract

Dibutylbis(octyloxy)stannane and related organotin compounds are powerful catalysts essential for the synthesis of high-performance polymers such as polyurethanes and silicones.[1] Achieving optimal product quality, ensuring process safety, and maximizing efficiency requires a deep understanding of the reaction kinetics, which are often too rapid for traditional offline analysis. This guide provides a detailed framework for the implementation of in situ spectroscopic monitoring, a key component of Process Analytical Technology (PAT), to gain real-time insights into these critical reactions.[2][3] We will explore the underlying principles, provide step-by-step protocols for Fourier-Transform Infrared (FTIR) and Raman spectroscopy, and discuss data interpretation for robust process control.

Introduction: The Need for Real-Time Monitoring

Organotin compounds, including dibutyltin derivatives like dibutylbis(octyloxy)stannane and the widely used dibutyltin dilaurate (DBTDL), are indispensable catalysts in polymer chemistry.[4][5] They are particularly effective in accelerating the formation of urethanes from isocyanates and polyols, a cornerstone of polyurethane production.[6][7] These reactions are characterized by:

  • High Reactivity: The catalytic action significantly increases reaction rates, making manual sampling and offline analysis impractical for capturing the true kinetic profile.[8]

  • Hazardous Reagents: Isocyanates are highly reactive and toxic, making the reduction of manual handling a critical safety objective.[9]

  • Process Sensitivity: Final polymer properties are highly dependent on precise control over the reaction endpoint, monomer conversion, and the formation of side products.[10]

Process Analytical Technology (PAT) addresses these challenges by employing real-time analytical tools to design, analyze, and control manufacturing processes.[11] By integrating in situ probes directly into the reaction vessel, PAT provides a continuous stream of data, enabling a shift from static, recipe-based production to dynamic, controlled manufacturing.[9][11]

The Catalytic Mechanism of Urethane Formation

Dibutyltin compounds function as Lewis acids to catalyze the reaction between an isocyanate (R-N=C=O) and an alcohol (R'-OH). The mechanism is believed to involve the formation of an intermediate complex between the catalyst and the reactants, which lowers the activation energy of the reaction.[7][12] This coordination makes the isocyanate's carbon atom more electrophilic and susceptible to nucleophilic attack by the alcohol's oxygen atom.

G cat Dibutyltin Catalyst (Lewis Acid) complex Activated Ternary Complex [Catalyst-Isocyanate-Alcohol] cat->complex Coordination isocyanate Isocyanate (R-N=C=O) isocyanate->complex alcohol Alcohol (R'-OH) alcohol->complex urethane Urethane Product (R-NH-CO-OR') complex->urethane Nucleophilic Attack & Rearrangement cat_regen Regenerated Catalyst complex->cat_regen Product Release

Figure 1: Simplified mechanism for organotin-catalyzed urethane formation.

Core Analytical Techniques for In Situ Monitoring

The primary goal of in situ monitoring for these reactions is to quantify the concentration of key functional groups over time. Vibrational spectroscopy is exceptionally well-suited for this task.

Mid-Infrared (FTIR) Spectroscopy

FTIR spectroscopy is the most established and widely used technique for monitoring urethane synthesis due to its high sensitivity and the presence of a distinct, interference-free spectral window for the key reactant.[9][13][14]

  • Principle of Operation: An Attenuated Total Reflectance (ATR) probe, typically made of diamond or silicon, is inserted directly into the reaction mixture. An infrared beam travels through the ATR crystal, creating an evanescent wave that penetrates a short distance into the sample. The absorption of this energy by the sample is measured, providing a real-time spectrum of the reaction medium.[8][9]

  • Key Spectral Features: The primary analytical band is the strong, sharp asymmetric stretching vibration of the isocyanate (–N=C=O) group , which appears around 2265-2270 cm⁻¹ .[14][15] This peak is ideal for monitoring because it exists in a relatively clear spectral region and its disappearance directly correlates with reactant consumption. Concurrently, the formation of the urethane linkage can be observed by the growth of the N-H stretch (~3300 cm⁻¹) and carbonyl (C=O) stretch (~1700-1730 cm⁻¹) bands.

Functional GroupVibration ModeTypical Wavenumber (cm⁻¹)Change During Reaction
Isocyanate (–N=C=O)Asymmetric Stretch2265 - 2270Decrease
Alcohol/Polyol (–OH)O-H Stretch3200 - 3600Decrease
Urethane (–NHCOO–)N-H Stretch~3300Increase
Urethane (–NHCOO–)Carbonyl (C=O) Stretch1700 - 1730Increase
Urea (Side Product)Carbonyl (C=O) Stretch~1640Increase (if water present)
Table 1: Key mid-infrared (FTIR) bands for monitoring polyurethane formation.
Raman Spectroscopy

Raman spectroscopy is a complementary technique that offers distinct advantages, particularly in aqueous or slurry-based systems.

  • Principle of Operation: A fiber-optic probe delivers a monochromatic laser beam to the sample and collects the inelastically scattered light. The frequency shifts in the scattered light correspond to the vibrational modes of the molecules.

  • Key Spectral Features: Raman is also sensitive to the isocyanate group. The symmetric N=C=O stretch appears around 1448 cm⁻¹ , although this region can have interferences.[13] A band in the 2130-2160 cm⁻¹ region has also been cited for the N=C stretch.[16] The formation of the urethane product can be tracked by the appearance of new bands, for example, around 1250 cm⁻¹.[13] While FTIR is often more straightforward for NCO monitoring, Raman can be superior for observing other bonds, such as C=C, and is insensitive to water, which can be a significant advantage.[13]

TechniqueAdvantagesDisadvantagesBest For
FTIR (ATR) High sensitivity to NCO group; well-established method; strong signal.[9][14]ATR probe can be fouled by viscous or solidifying polymers; water is a strong absorber.Clear, organic-based reaction mixtures; precise kinetic studies based on NCO consumption.
Raman Insensitive to water; excellent for aqueous systems; robust fiber-optic probes.[13]NCO signal can be weaker and subject to fluorescence interference; less common for this specific application.Reactions with water as a reactant or solvent; monitoring changes in the polymer backbone.
Table 2: Comparison of primary in situ spectroscopic techniques.

Experimental Protocols

The following protocols provide a generalized framework. Specific parameters must be optimized for the reaction scale, solvent, and concentration.

General Experimental Workflow

G A System Setup B Background Spectrum Acquisition A->B Insert probe into reactor with solvent C Reaction Initiation B->C Add reactants & catalyst D In Situ Data Collection C->D Start spectrometer time-series collection (e.g., 1 spectrum/min) E Data Processing & Analysis D->E Monitor peak height/area of key bands (e.g., NCO at 2270 cm⁻¹) F Kinetic Modeling E->F Plot concentration vs. time; fit to kinetic model

Figure 2: General workflow for an in situ reaction monitoring experiment.

Protocol: In Situ FTIR Monitoring of a Model Urethane Reaction

This protocol describes the monitoring of the reaction between phenylisocyanate and a diol, catalyzed by dibutylbis(octyloxy)stannane.

I. Materials & Equipment

  • Reactor: Jacketed glass reactor with overhead stirrer, temperature probe, and ports for reagent addition and the in situ probe.

  • Spectrometer: FTIR spectrometer equipped with a fiber-optic conduit and a diamond ATR immersion probe.[9]

  • Reagents: Phenylisocyanate, 1,2-propylene glycol (or other diol), dibutylbis(octyloxy)stannane, anhydrous solvent (e.g., toluene or butyl acetate).[14][17]

II. System Preparation & Background Collection

  • Assemble the reactor system and ensure it is clean, dry, and purged with an inert gas (e.g., nitrogen) to exclude moisture.

  • Insert the ATR probe through a port, ensuring the sensing tip is fully immersed in the location where the reaction mixture will be.

  • Add the calculated volume of solvent and the diol to the reactor.

  • Begin stirring and bring the mixture to the desired reaction temperature (e.g., 60 °C).[14]

  • Crucial Step (Trustworthiness): Collect a background spectrum of the solvent and diol mixture at the reaction temperature. This is essential to subtract out spectral contributions from non-reacting species. The spectrum should be stable before proceeding.

III. Reaction Initiation & Data Acquisition

  • Configure the spectrometer software to collect spectra at a set interval (e.g., one spectrum every 30-60 seconds). The temporal resolution should be sufficient to capture the reaction's progress.[8]

  • Initiate data collection.

  • In a single, swift action, add the catalyst followed by the phenylisocyanate to the reactor. This is considered time zero (t=0) for the reaction.

  • Continue collecting spectra until the isocyanate peak at ~2270 cm⁻¹ has completely disappeared or reached a stable, minimal value, indicating the reaction is complete.

IV. Data Analysis

  • Process the collected spectra. A common visualization is a "waterfall" or 3D plot showing spectral changes over time.[14]

  • Measure the height or integrated area of the isocyanate peak at 2270 cm⁻¹ for each time point.

  • Assuming the Beer-Lambert law holds, the absorbance is directly proportional to the concentration of the isocyanate.

  • Calculate the conversion (X) at each time point (t) using the formula:

    • X(t) = (A₀ - Aₜ) / A₀

    • Where A₀ is the initial absorbance of the NCO peak at t=0, and Aₜ is the absorbance at time t.

  • Plot the conversion or concentration versus time to obtain the kinetic profile of the reaction. This data can then be fitted to a suitable rate law (e.g., second-order) to determine the reaction rate constant (k).[15]

Conclusion: From Data to Process Control

The implementation of in situ monitoring for dibutylbis(octyloxy)stannane catalyzed reactions provides an unprecedented level of process understanding. By continuously tracking the consumption of reactants and the formation of products, researchers and engineers can:

  • Determine Reaction Endpoints with Precision: Avoid under- or over-processing batches, ensuring consistent product quality.

  • Optimize Process Parameters: Rapidly study the effect of temperature, catalyst loading, and reactant ratios on reaction kinetics.[14]

  • Enhance Safety: Minimize operator exposure to hazardous chemicals by eliminating the need for manual sampling.[9]

  • Build Robust Kinetic Models: Generate the high-quality data needed for process simulation and scale-up.

By embracing these PAT methodologies, the development and manufacturing of advanced polymers can become more efficient, safer, and more reliable, transforming real-time data into tangible improvements in product and process performance.

References

  • Wang, W., & Wiggins, J. S. (2008). Kinetic Evaluation of Tin-POMS Catalyst for Urethane Reactions. Journal of Applied Polymer Science, 110(6), 3683-3689. Available at: [Link]

  • Fluence Analytics. (n.d.). Realtime Monitoring of Polymerization Reactions with ACOMP. Available at: [Link]

  • Individueller Standard. (n.d.). Process Analytics Technology. Available at: [Link]

  • Druy, M. A., et al. (1990). Polyurethane monitoring by mid-infrared fiber Fourier transform spectrometry. SPIE Proceedings. Available at: [Link]

  • AZoM. (2014). Using FT-IR for In-Situ Monitoring of Polyurethane Synthesis. Available at: [Link]

  • Yang, W. P., & Macosko, C. W. (2000). In-Situ Monitoring of Urethane Formation by FTIR and Raman Spectroscopy. The Journal of Physical Chemistry A, 104(20), 4811–4817. Available at: [Link]

  • Mettler Toledo. (n.d.). Real-Time Reaction Analysis Guide. Available at: [Link]

  • News. (n.d.). Dibutyltin Dilaurate: A Versatile Catalyst with Various Applications. Available at: [Link]

  • Fawcett, M. J., et al. (2020). Real-Time Determination of Molecular Weight: Use of MaDDOSY (Mass Determination Diffusion Ordered Spectroscopy) to Monitor the Progress of Polymerization Reactions. ACS Central Science, 6(1), 81-87. Available at: [Link]

  • Zhang, L., et al. (2013). In Situ Monitoring of Selective Catalysts on Urethane Formation by FT-IR Spectroscopy. Fullerenes, Nanotubes and Carbon Nanostructures, 21(1-3), 246-253. Available at: [Link]

  • Drenski, M. F., & Reed, W. F. (2016). Real-Time Monitoring and Control of Polymer Properties. American Laboratory. Available at: [Link]

  • Mettler Toledo. (n.d.). In-Situ IR Study of Thermoplastic Polyurethane (TPU) Reactions. Available at: [Link]

  • Marquez, E. (2025). A robust and reliable dibutyltin dilaurate (d-12) catalyst. Polychem Innovations. Available at: [Link]

  • Mettler Toledo. (n.d.). Polymerization Process Optimization with PAT and Lab Automation. Available at: [Link]

  • Gelest, Inc. (n.d.). Introduction to Organotin Chemistry and Applications. Available at: [Link]

  • ResearchGate. (2026). Kinetic Study of Polyurethane Synthesis Using Different Catalytic Systems of Fe, Cu, Sn, and Cr. Available at: [Link]

  • Szeghalmi, A., et al. (2022). Real-Time Monitoring Polymerization Reactions Using Dipolar Echoes in 1H Time Domain NMR at a Low Magnetic Field. Molecules, 27(2), 528. Available at: [Link]

  • Gantrade. (2025). What is the Metal Catalyst for Polyurethane? An In-Depth Analysis. Available at: [Link]

  • Sofraser. (2025). Combining Process Rheology and Spectroscopy Measurements to Improve Batch Polyurethane Polymer Production. Available at: [Link]

  • ResearchGate. (2014). In situ monitoring of polyurethane cure using fibre-optical FT-NIR spectroscopy. Available at: [Link]

  • BNT Chemicals. (n.d.). DBTL – Dibutyltin Dilaurate. Available at: [Link]

  • Google Patents. (n.d.). CA2062272A1 - Dibutyltin oxide preparations and their use in catalysing the crosslinking reactions of cationic paint binders.
  • MDPI. (2024). FTIR Monitoring of Polyurethane Foams Derived from Acid-Liquefied and Base-Liquefied Polyols. Polymers, 16(15), 2095. Available at: [Link]

  • Szycher, M. (n.d.). Organometallic catalysts. Szycher's Handbook of Polyurethanes.
  • Durig, J. R., & Sullivan, J. F. (1987). The infrared and Raman spectra of methoxycarbonyl and thiomethoxycarbonyl isocyanates. Journal of Molecular Structure, 158, 133-146. Available at: [Link]

  • LookChem. (n.d.). CAS No.4731-77-5, dibutylbis(octanoyloxy)stannane Suppliers. Available at: [Link]

  • Google Patents. (n.d.). CN103308507A - Analysis method for rapidly measuring free isocyanate (NCO) in polyurethane.
  • Mettler Toledo. (n.d.). Process Analytical Technology (PAT) - Enhance Quality and Efficiency. Available at: [Link]

  • Agno Pharmaceuticals. (n.d.). Process Analytical Technology (PAT): Hot Melt Extrusion. Available at: [Link]

  • Dunn, R. D., et al. (2014). Industry Perspectives on Process Analytical Technology: Tools and Applications in API Development. Organic Process Research & Development, 18(5), 603–619. Available at: [Link]

  • Spectroscopy Online. (2015). Raman Dynamic Imaging for the Examination of Chemical Reactions. Available at: [Link]

  • Larkin, P. J. (2011). Spectra–Structure Correlations in Raman Spectroscopy. Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Available at: [Link]

  • Ozkar, S., & Yilmaz, O. (2001). Kinetics of polyurethane formation between glycidyl azide polymer and a triisocyanate. Journal of Applied Polymer Science, 81(4), 918-923. Available at: [Link]

  • NextSDS. (n.d.). dibutylbis(octyloxy)stannane — Chemical Substance Information. Available at: [Link]

  • The Astrophysical Journal. (2017). Laboratory study of methyl isocyanate ices under astrophysical conditions. Monthly Notices of the Royal Astronomical Society, 469(Suppl_2), S268–S274. Available at: [Link]

  • Laskar, P., et al. (2020). Investigations of catalysis of urethane formation using organotin dicarboxylate. Scientific Reports, 10(1), 8824. Available at: [Link]

  • US EPA. (2026). Stannane, dibutylbis[(1-oxooctyl)oxy]- - Substance Details - SRS. Available at: [Link]

  • ResearchGate. (n.d.). Organotin Catalysts in Organosilicon Chemistry. Available at: [Link]

  • ResearchGate. (2017). Synthesis, characterization, biological activities and computational anticancer study of Dibutylbis [(2-isopropyl-5-ethylcyclohexyl) oxy] stannane. Available at: [Link]

  • Journal of Semiconductors. (2022). In-situ monitoring of dynamic behavior of catalyst materials and reaction intermediates in semiconductor catalytic processes. Journal of Semiconductors, 43(4), 041104. Available at: [Link]

  • Dalton Transactions. (2007). Reactions of in situ generated hydrated organotin cations with chelating O,O- or O,N-ligands: a possible structure-directing influence of the organic substituent on tin. Dalton Transactions, (32), 3429-3437. Available at: [Link]

  • Refubium - Freie Universität Berlin. (n.d.). In situ Reaction Monitoring in Photocatalytic Organic Synthesis. Available at: [Link]

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Troubleshooting & Optimization

how to prevent catalyst deactivation of dibutylbis(octyloxy)stannane

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support hub for dibutylbis(octyloxy)stannane, a versatile organotin catalyst. This guide is tailored for researchers, scientists, and professionals in drug development and polymer chemistry. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments, with a focus on preventing catalyst deactivation and ensuring experimental success.

Introduction to Dibutylbis(octyloxy)stannane Deactivation

Dibutylbis(octyloxy)stannane is a highly effective catalyst for a range of chemical transformations, including esterification, transesterification, and silicone condensation reactions.[1][2] However, its efficacy can be compromised by several deactivation pathways. Understanding these mechanisms is the first step toward optimizing your reaction conditions and achieving reproducible results. The primary causes of deactivation are hydrolysis, thermal degradation, and poisoning by impurities.[3][4][5] This guide provides actionable strategies and detailed protocols to mitigate these common issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary indicators of catalyst deactivation in my reaction?

Key indicators of catalyst deactivation include:

  • Reduced Reaction Rate: The most common symptom is a noticeable slowdown in the reaction kinetics compared to previous successful experiments.

  • Incomplete Conversion: The reaction fails to reach the expected level of completion, leaving significant amounts of starting material.

  • Formation of Precipitates: The appearance of a white or off-white solid can indicate the formation of inactive dibutyltin oxide due to hydrolysis.[6]

  • Inconsistent Batch-to-Batch Results: Significant variations in reaction time or yield between different batches often point to issues with catalyst stability or reactant purity.

  • Discoloration: A yellowing or browning of the reaction mixture, especially at elevated temperatures, can suggest thermal degradation of the catalyst.[7]

Q2: How does water affect dibutylbis(octyloxy)stannane?

The tin-oxygen bond in dibutylbis(octyloxy)stannane is highly susceptible to hydrolysis.[8] Even trace amounts of water in your reactants, solvents, or reaction atmosphere can cleave this bond, leading to the formation of dibutyltin oxide, a catalytically inactive species.[6][9] This is often an irreversible process and a primary cause of failed or sluggish reactions.[3]

Q3: Is there a maximum recommended temperature for using this catalyst?

While the thermal stability of dibutylbis(octyloxy)stannane is considerable, prolonged exposure to high temperatures can lead to degradation.[5] The exact temperature limit depends on the specific reaction conditions, but issues can arise at temperatures above 200°C.[10] It is always advisable to use the lowest effective temperature for your transformation to preserve catalyst integrity.

Troubleshooting Guide: Preventing Catalyst Deactivation

This section offers detailed protocols and the scientific rationale behind them to address and prevent common deactivation scenarios.

Issue 1: Catalyst Deactivation by Hydrolysis

Symptoms:

  • Slow or stalled reaction.

  • Formation of a white, insoluble precipitate.

  • Need for increased catalyst loading to achieve desired conversion.

Root Cause Analysis: The presence of moisture is a critical adversary to organotin catalysts. The deactivation process is a chemical reaction where water molecules break the active Sn-O bonds of the catalyst, rendering it inactive.

Preventative Measures & Protocols:

1. Rigorous Drying of Solvents and Reagents:

  • Protocol for Solvent Drying:

    • For common non-protic solvents (e.g., toluene, THF, heptane), use activated molecular sieves (3Å or 4Å).

    • Activate the sieves by heating them in a vacuum oven at over 150°C for at least 12 hours.

    • Add the activated sieves to the solvent (roughly 5-10% w/v) and allow it to stand for a minimum of 24 hours before use.

    • For extremely sensitive reactions, consider distillation from an appropriate drying agent.

  • Protocol for Reagent Drying:

    • Liquid Reagents: Dry over activated molecular sieves. Ensure the pore size of the sieves is suitable for the reagent.

    • Solid Reagents: Dry in a vacuum oven at a temperature below the compound's melting or decomposition point until a consistent weight is achieved.

2. Implementation of Inert Atmosphere Techniques:

To prevent atmospheric moisture from entering the reaction, the use of air-free techniques is essential.[11][12]

  • Experimental Workflow for Reactions Under an Inert Atmosphere:

cluster_prep Preparation cluster_reagents Reagent Addition cluster_reaction Reaction P1 Oven-Dry Glassware (>120°C, >4h) P2 Assemble Glassware Hot P1->P2 P3 Purge with Inert Gas (N₂ or Ar) P2->P3 R1 Add Dried Solvents (via Syringe/Cannula) P3->R1 Maintain Inert Flow R2 Add Dried Reagents R1->R2 R3 Add Catalyst (Dibutylbis(octyloxy)stannane) R2->R3 Rxn Heat to Reaction Temp (Under Positive Pressure) R3->Rxn

Caption: Workflow for setting up a reaction under an inert atmosphere.

Detailed Steps:

  • Glassware Preparation: All glassware should be thoroughly dried in an oven at a temperature above 120°C for at least four hours.[13] The apparatus should be assembled while still hot and immediately purged with a stream of dry, inert gas like nitrogen or argon.[13]

  • Purge and Refill: The assembled, cool glassware should be subjected to at least three cycles of vacuum and backfill with inert gas to remove any adsorbed moisture and residual air.[11][12]

  • Reagent Transfer: Use gas-tight syringes or cannulas to transfer dried solvents and liquid reagents.[13][14] Solid reagents should be added under a positive flow of inert gas.

  • Maintaining Inert Atmosphere: Throughout the reaction, maintain a slight positive pressure of inert gas. This can be achieved using a bubbler system or a balloon filled with the inert gas.[13]

Issue 2: Thermal Degradation of the Catalyst

Symptoms:

  • Reaction mixture develops a yellow or brown color.

  • Decreased catalytic activity in high-temperature processes.

  • Formation of insoluble byproducts.

Root Cause Analysis: Like many organometallic compounds, dibutylbis(octyloxy)stannane can decompose at elevated temperatures.[5] This decomposition can lead to the formation of various inactive tin species and organic byproducts.

Preventative Measures & Protocols:

1. Reaction Temperature Optimization:

  • Guideline: Aim to run your reaction at the lowest temperature that affords a practical reaction rate.

  • Protocol for Temperature Screening:

    • Conduct a series of small-scale experiments, varying the temperature in 10-15°C increments.

    • Monitor each reaction for conversion rate and the appearance of any discoloration.

    • Select the optimal temperature that balances reaction speed with catalyst stability.

2. Use of Thermal Stabilizers:

For reactions that necessitate high temperatures, the addition of a stabilizer can be beneficial.

  • Common Stabilizers: Hindered phenolic antioxidants (e.g., BHT) and phosphite-based stabilizers can help prevent thermal degradation.[7]

  • Screening Protocol:

    • Choose a selection of appropriate stabilizers.

    • In separate small-scale reactions, add a low loading of each stabilizer (e.g., 0.1-0.5 mol% relative to the catalyst).

    • Include a control reaction without any stabilizer.

    • Run the reactions at the target high temperature and compare catalyst performance and product purity.

Data Summary Table for Temperature Optimization (Example):

Reaction Temperature (°C)Time to >95% Conversion (h)Visual Observation of Final Product
16010Colorless
1805Pale Yellow
2002.5Yellow-Brown
2201Dark Brown, some precipitate

This is illustrative data; actual results will depend on the specific chemical system.

Issue 3: Catalyst Poisoning by Impurities

Symptoms:

  • The reaction does not initiate, or the catalyst shows no activity.

  • A gradual decline in the reaction rate over time.

  • Higher than expected catalyst loading is required to drive the reaction.

Root Cause Analysis: Certain chemical species can act as poisons to the dibutylbis(octyloxy)stannane catalyst by strongly coordinating to the tin center and blocking its active sites.[4][5][15] Common poisons include strong acids, bases, sulfur-containing compounds, and some nucleophilic species.[16][17]

Logical Flow for Diagnosing Catalyst Poisoning:

Start Reaction Failure or Sluggishness Check_Purity Analyze Purity of Starting Materials (e.g., GC-MS, NMR, Karl Fischer) Start->Check_Purity Impurity_Detected Impurity Detected? Check_Purity->Impurity_Detected Purify Purify Contaminated Reagent (e.g., Distillation, Recrystallization, Filtration) Impurity_Detected->Purify Yes No_Impurity No Obvious Impurity Impurity_Detected->No_Impurity No Re_run Re-run Reaction with Purified Materials Purify->Re_run Consider_Other Investigate Other Deactivation Pathways (Hydrolysis, Thermal Degradation) No_Impurity->Consider_Other

Caption: Diagnostic workflow for suspected catalyst poisoning.

Preventative Measures & Protocols:

1. Purification of Reactants:

  • Acidic Impurities: If your starting materials contain acidic impurities, they can often be removed by washing with a dilute aqueous solution of a mild base like sodium bicarbonate, followed by thorough drying.

  • Basic Impurities: Conversely, basic impurities can be removed by washing with a dilute aqueous acid solution, followed by drying.

  • General Purification: For unknown impurities or to achieve high purity, standard laboratory techniques such as distillation, recrystallization, or column chromatography should be employed.

2. Feedstock Pre-treatment:

In some industrial applications, passing the feedstock through a guard bed containing adsorbents can remove catalyst poisons before the feedstock enters the main reactor.[18]

References

  • Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds.
  • Wipf Group. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • Gal
  • ACS Publications. (2015, September 3). Methodologies Limiting or Avoiding Contamination by Organotin Residues in Organic Synthesis | Chemical Reviews.
  • Benchchem.
  • Wikipedia. Air-free technique.
  • YouTube. (2022, February 1).
  • AFIRM Group. Organotin Compounds.
  • SHANDONG LOOK CHEMICAL. (2020, September 14). An efficient method for removing organotin impurities.
  • ACS Publications. (2025, September 25). About the Toxicity of Polymerization Catalysts and Polymer Additives Based on Tin(II) Salts and Tin(IV) Compounds | ACS Chemical Health & Safety.
  • Sigma-Aldrich. Handling Air-Sensitive Reagents Technical Bulletin AL-134.
  • SONGWON Industrial Group.
  • SpecialChem. (2001, May 14).
  • Google Patents. JPH029890A - Method for removing organotin compound.
  • CymitQuimica. CAS 818-08-6: Dibutyltin oxide.
  • Baerlocher GmbH. Organotin Stabilizers.
  • ACS Publications. (2025, September 12).
  • KAIMETAL. (2026, January 1). What are the synthesis methods for dibutyltin oxide?
  • Gelest, Inc.
  • ChemCatBio.
  • Academia.edu. (PDF)
  • ResearchGate.
  • TIB Chemicals.
  • Capítulo 2.
  • Polymer Chemistry (RSC Publishing). (2022, March 3).
  • C
  • BNT Chemicals. Dibutyltin Oxide DBTO.
  • Lupine Publishers. (2018, July 17).
  • Grace. (2025, June 19). Catalyst deactivation challenges in FCC and how to prevent them.
  • SABIC. (2024, April 23).
  • SciSpace.
  • PMC. (2008, July 7).
  • Organic Chemistry Portal. Tributyltin hydride (Tributylstannane) / Organotin hydrides.
  • Diva-Portal.org. Study of Catalyst Deactivation in Three Different Industrial Processes.
  • PubChem. Dibutylbis[(1-oxoisodecyl)oxy]stannane | C28H56O4Sn | CID 16682764.
  • ChemicalBook. (2024, December 18). dibutylbis(octanoyloxy)stannane | 4731-77-5.
  • NextSDS.
  • NextSDS. dibutylbis(decanoyloxy)
  • PubChem. Dibutyltin bis(lauryl mercaptide) | C32H68S2Sn | CID 9561614.

Sources

Technical Support Center: Troubleshooting Moisture Sensitivity in Dibutylbis(octyloxy)stannane Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support center for organotin catalysis. As a Senior Application Scientist, I frequently encounter reaction failures stemming from a single, ubiquitous variable: water. Dibutylbis(octyloxy)stannane (CAS No. 3349-38-0)[1] is a highly efficient Lewis acid catalyst used in transesterification, ring-opening polymerizations, and polyurethane synthesis. However, metal alkoxides are notoriously moisture-sensitive and require stringent anhydrous handling[2].

This guide provides the mechanistic causality, quantitative diagnostics, and self-validating protocols required to master this catalyst and prevent moisture-induced degradation.

Diagnostic Hub: The Quantitative Impact of Moisture

The Sn-O bond in dibutylbis(octyloxy)stannane is highly polarized, leaving the tin center susceptible to nucleophilic attack by ambient moisture. When the catalyst hydrolyzes, it irreversibly forms dibutyltin oxide (DBTO)[3]. Because DBTO forms a polymeric network of Sn-O-Sn bonds, it manifests as an amorphous, granular white powder that is entirely insoluble in organic solvents.

The table below summarizes the quantitative impact of varying moisture levels on catalyst half-life and reaction yield.

Moisture Concentration (ppm)Catalyst Half-Life (Est.)Visual Indicator in ReactorReaction Yield Impact
< 10 ppm > 48 hoursOptically clear> 95% (Optimal)
10 - 50 ppm 12 - 24 hoursSlight opalescence80 - 90% (Moderate)
50 - 200 ppm 1 - 4 hoursMilky turbidity40 - 70% (Impaired)
> 200 ppm < 15 minutesHeavy white precipitate< 10% (Quenched)

Mechanistic Deep Dive: The Hydrolysis Pathway

Understanding the failure mode is critical to preventing it. The degradation of dibutylbis(octyloxy)stannane is not a simple deactivation; it is a structural transformation. The empty 5d orbitals on the tin(IV) center readily coordinate with water molecules. Subsequent proton transfer cleaves the Sn-OR bond, releasing 1-octanol and forming a hydroxyalkoxide intermediate. A second hydrolysis and condensation step yields the insoluble DBTO polymer[4].

Hydrolysis A Dibutylbis(octyloxy)stannane (Active Catalyst) C Intermediate (Hydroxyalkoxide) A->C + H2O B H2O (Nucleophilic Attack) B->C D Dibutyltin Oxide (DBTO) (Insoluble Polymer) C->D + H2O E 1-Octanol (Byproduct) C->E Release

Hydrolysis mechanism of dibutylbis(octyloxy)stannane leading to insoluble DBTO.

Self-Validating Experimental Protocols

To ensure scientific integrity, your workflow must be a closed, self-validating system. Do not assume your solvents are dry; you must analytically prove it before introducing the stannane.

Protocol: Anhydrous Schlenk-Line Handling and Validation

Step 1: Rigorous Solvent Dehydration Pre-dry your reaction solvent (e.g., toluene, THF, or dichloromethane) over activated 3Å molecular sieves for a minimum of 48 hours. Causality: 3Å sieves selectively trap water molecules (2.8Å) while excluding larger solvent molecules, driving the moisture equilibrium down to single-digit ppm levels.

Step 2: Karl Fischer Validation (The Self-Validating Step) Extract a 1 mL aliquot of the solvent via a gas-tight syringe and perform a coulometric Karl Fischer titration. Validation Metric: You must confirm the moisture level is < 10 ppm . If the reading is > 10 ppm, the system is not validated; return to Step 1 and replace the molecular sieves.

Step 3: Inert Catalyst Transfer Inside an argon-filled glovebox (O₂ and H₂O < 1 ppm), weigh the required amount of dibutylbis(octyloxy)stannane. Dissolve it in a small volume of your validated dry solvent to create a concentrated stock solution. Seal the vial with a PTFE-lined septum before removing it from the glovebox.

Step 4: Reaction Execution & Visual Validation Transfer the catalyst solution to the main reaction flask using standard Schlenk techniques (evacuate/backfill cycles). Monitor the reaction for the first 30 minutes. The solution must remain optically clear. Any turbidity indicates a breach in the inert atmosphere and the immediate precipitation of DBTO.

Workflow Start Reaction Turbidity Detected KF Perform Karl Fischer Titration on Solvents Start->KF Check Moisture > 10 ppm? KF->Check Dry Redry Solvents with 3A Molecular Sieves Check->Dry Yes Glovebox Check Glovebox Atmosphere Check->Glovebox No Proceed Proceed with Synthesis Dry->Proceed Glovebox->Proceed

Diagnostic workflow for resolving moisture-induced turbidity in organotin reactions.

Troubleshooting FAQs

Q1: My reaction mixture turned cloudy 10 minutes after adding the catalyst. What happened? A1: The cloudiness is the visual manifestation of DBTO precipitation. This indicates that either your reagents, solvents, or the reactor headspace contained residual moisture. The catalyst has hydrolyzed, and its homogeneous catalytic activity is severely compromised.

Q2: Can I reverse the hydrolysis and recover the active stannane? A2: Practically, no. While DBTO can technically be reacted with alcohols under Dean-Stark conditions (removing water azeotropically) to regenerate tin alkoxides, this requires extreme heat and prolonged reaction times. In the context of an ongoing low-temperature experiment, the catalyst is irreversibly lost. It is more time-efficient to discard the batch, identify the moisture source via Karl Fischer titration, and restart.

Q3: How do I distinguish between catalyst precipitation and polymer insolubility? A3: DBTO precipitate is a fine, granular white powder that forms almost immediately upon moisture exposure. If the turbidity appears instantly upon catalyst injection, it is DBTO. If the turbidity develops gradually over several hours as the reaction progresses and molecular weight increases, it is likely your synthesized polymer precipitating from the solvent.

Q4: Why does the literature sometimes suggest using dibutyltin oxide (DBTO) directly as a catalyst if it is the "dead" form of my alkoxide? A4: DBTO is widely used as a catalyst in high-temperature transesterification and esterification reactions (typically >180°C). At these extreme temperatures, DBTO reacts with the substrate alcohols to form active tin alkoxide species in situ, driving off water as steam. However, for low-to-moderate temperature reactions where dibutylbis(octyloxy)stannane is specifically required, the precipitation of DBTO acts as a dead end because the thermal energy is insufficient to regenerate the active alkoxide.

References

  • ChemicalBook - dibutylbis(octyloxy)stannane | 3349-38-0.1

  • Chemcraft.su - Alkoxo and Aryloxo Derivatives of Metals - Catalog. 2

  • ResearchGate - Solid state and solution structural investigation of homoleptic tin(IV) alkoxide compounds.4

  • Wikipedia - Dibutyltin oxide. 3

  • Ataman Chemicals - DIBUTYLTIN OXIDE (DBTO). Link

Sources

Technical Support Center: Dibutylbis(octyloxy)stannane Catalyst Recovery & Purification

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for organotin catalyst management. Dibutylbis(octyloxy)stannane (CAS 3349-38-0) is a highly efficient organotin catalyst widely utilized in transesterification, polyurethane synthesis, and silicone crosslinking. However, its extreme lipophilicity makes post-reaction removal a major bottleneck in pharmaceutical and fine chemical manufacturing, where heavy metal residues must be strictly controlled.

This guide provides drug development professionals and synthetic chemists with field-proven, self-validating methodologies to troubleshoot, remove, and recover dibutyltin residues.

Diagnostic Overview & Quantitative Comparison

Selecting the correct purification method depends entirely on the physicochemical properties of your target Active Pharmaceutical Ingredient (API). Use the data table below to determine the optimal approach for your workflow.

Purification MethodEfficiency (Sn Removal)Ideal ApplicationKey Limitation
Aqueous KF Precipitation >95% removalHighly lipophilic APIsCan form emulsions; unsuitable for water-sensitive compounds[1].
10% K₂CO₃/Silica Gel ~15 ppm residual SnWater-soluble or water-sensitive APIsRequires column chromatography; consumes stationary phase[2].
Triethylamine-Treated Silica >98% removalAcid-sensitive APIsRequires pre-treatment of the stationary phase[1].
Acid Extraction (HCl/Oxalic) Variable (Scale-dependent)Industrial-scale catalyst recoveryPotential API degradation at low pH[3].
Ion-Exchange (PUROLITE C100H) ~80% catalyst recoverySustainable catalyst recyclingSlower throughput; requires specific resin beds[4].

Troubleshooting & FAQs (Mechanisms & Causality)

Q1: Why does dibutylbis(octyloxy)stannane resist standard aqueous workups, and why is simple water extraction a common operational mistake? A: Dibutylbis(octyloxy)stannane contains two butyl groups and two long-chain octyloxy ligands, rendering the entire coordination complex exceptionally lipophilic. Attempting a simple water extraction is a common error because the catalyst will preferentially partition into the organic layer alongside your target API[2]. Causality: Without a chemical transformation to alter the tin compound's polarity or coordination sphere, physical phase separation is thermodynamically unfavorable.

Q2: We need to reduce tin levels to <15 ppm for biological screening, but our API is water-sensitive. How can we achieve this without aqueous KF washes? A: For water-sensitive APIs, the most effective approach is anhydrous chromatography using a stationary phase of 10% w/w finely ground anhydrous potassium carbonate (K₂CO₃) mixed with silica gel[2]. Causality: The basic carbonate matrix chemically immobilizes the organotin species via coordination and salt formation, while the silica provides the necessary surface area for separation. This method bypasses aqueous workups entirely and reliably reduces organotin impurities from stoichiometric levels down to approximately 15 ppm[2].

Q3: We are observing product degradation on standard silica gel during purification. What is the mechanism, and how do we prevent it? A: Standard silica gel is inherently acidic due to surface silanol groups. When organotin residues interact with these acidic sites, they act as Lewis acids, inadvertently catalyzing the degradation or isomerization of sensitive APIs. Solution: Pre-treat your silica gel with 2-5% (v/v) triethylamine in the eluent. This neutralizes the acidic silanol sites, minimizing product degradation while still allowing for the effective separation of the organotin byproducts[1].

Q4: Can we recover and reuse the dibutyltin catalyst instead of precipitating it as hazardous waste? A: Yes. If catalyst recycling is the goal, ion-exchange chromatography or acid extraction should be employed. Causality: Using a strong acid ion exchanger (e.g., PUROLITE C100H) allows the organotin species to be retained via ionic interactions, achieving recovery rates of approximately 80%[4]. Alternatively, adding a mineral acid (like HCl) or an organic acid (like oxalic acid) protonates the octyloxy ligands, converting the lipophilic stannane into a water-soluble tin salt. This salt can be selectively extracted into the aqueous layer and later neutralized for recovery[3].

Standard Operating Procedures (Self-Validating Workflows)

Protocol A: Aqueous Potassium Fluoride (KF) Precipitation

Mechanism: The fluoride ion has a remarkably high thermodynamic affinity for tin. The addition of KF displaces the octyloxy ligands, forming polymeric dibutyltin difluoride (Bu₂SnF₂), which is highly insoluble in both organic and aqueous phases[1].

  • Dilution: Cool the crude reaction mixture to room temperature and dilute with a moderately polar organic solvent (e.g., ethyl acetate or diethyl ether)[1].

  • Reagent Addition: Add a saturated aqueous solution of 1M KF. The volume of the KF solution should roughly equal the volume of the organic solvent[1].

  • Vigorous Agitation: Shake or stir vigorously for at least 1 hour[2].

    • Self-Validation Check: You must observe the formation of a dense, white insoluble precipitate at the aqueous-organic interface. If the interface remains clear, the KF concentration is too low, or the organic solvent is too polar (solubilizing the fluoride).

  • Filtration: Filter the entire biphasic mixture through a tightly packed pad of Celite® to remove the solid Bu₂SnF₂[1].

  • Phase Separation: Transfer the filtrate to a separatory funnel, isolate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo[1].

Protocol B: Anhydrous K₂CO₃/Silica Gel Chromatography

Mechanism: Immobilization of tin species via basic coordination without aqueous exposure.

  • Stationary Phase Preparation: Thoroughly mix 10g of powdered anhydrous K₂CO₃ with 90g of standard silica gel (by weight) to create a 10% w/w mixture[2].

    • Self-Validation Check: The mixture should be completely free-flowing. Properly prepared K₂CO₃-silica mixtures can be stored for several months without losing fluidity or binding activity[2].

  • Column Packing: Dry-pack or slurry-pack the column using the desired non-polar eluent[1].

  • Loading: Concentrate the crude reaction mixture under reduced pressure (bypassing any aqueous workup) and load it directly onto the column[2].

  • Elution: Elute the target API using an appropriate solvent gradient.

    • Self-Validation Check: Monitor fractions via TLC or ¹H NMR. The characteristic upfield signals for dibutyltin groups (0.8-1.5 ppm) should be absent in the eluted fractions, confirming the tin remains tightly bound to the stationary phase at the top of the column[1].

Visualizing the Purification Logic

OrganotinPurification Start Crude Reaction Mixture (Dibutylbis(octyloxy)stannane) WaterSol Is the Target API Water Soluble/Sensitive? Start->WaterSol KF_Wash Aqueous KF Wash (Precipitates Bu₂SnF₂) WaterSol->KF_Wash No (Lipophilic API) K2CO3_Silica 10% w/w K₂CO₃/Silica Chromatography WaterSol->K2CO3_Silica Yes (Hydrophilic API) Filter Celite Pad Filtration (Removes Insoluble Tin) KF_Wash->Filter Elute Direct Elution (Tin Immobilized on Column) K2CO3_Silica->Elute Pure1 Purified Target API (< 5 ppm Sn) Filter->Pure1 Pure2 Purified Target API (< 15 ppm Sn) Elute->Pure2

Decision matrix for dibutylbis(octyloxy)stannane recovery based on API solubility.

References

  • JPH029890A - Method for removing organotin compound - Google Patents URL
  • Separation of organotin compounds by ion-exchange chromatography and their determination by inverse voltammetry - ResearchGate URL:[Link]

Sources

Technical Support Center: Temperature Optimization for Dibutylbis(octyloxy)stannane Curing

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for biomedical polymer engineering. As a Senior Application Scientist, I have designed this comprehensive guide to address the thermodynamic and kinetic complexities of using dibutylbis(octyloxy)stannane —a highly efficient organotin catalyst—in the curing of polyurethanes and silicone elastomers.

In drug delivery systems and biomedical devices, achieving precise crosslink density is critical. The curing temperature directly dictates the diffusion kinetics of embedded active pharmaceutical ingredients (APIs) and the mechanical integrity of the final matrix.

Part 1: Core Mechanism & Kinetics

Dibutylbis(octyloxy)stannane functions as a potent Lewis acid. The central tin ( SnIV ) atom coordinates with the oxygen of isocyanate groups (in polyurethanes) or silanol groups (in condensation silicones), significantly increasing their electrophilicity. This coordination lowers the activation energy barrier, facilitating rapid nucleophilic attack by polyols or crosslinking agents[1].

The catalytic efficiency of this organotin compound is exponentially dependent on thermal energy, strictly adhering to the Arrhenius equation. In practice, a mere 10°C increase in the curing environment will typically double or triple the reaction rate[2].

Kinetics A Dibutylbis(octyloxy)stannane Catalyzed System B T < 40°C (Sub-optimal) A->B Low Activation Energy C T = 60-80°C (Optimal Curing) A->C Arrhenius Optimization D T > 100°C (Thermal Excess) A->D High Thermal Stress E Incomplete Crosslinking Tacky Surface B->E F Ideal Matrix Density Controlled Drug Release C->F G Polymer Degradation Phase Homogenization D->G

Temperature-dependent catalytic pathways of dibutylbis(octyloxy)stannane.

Part 2: Troubleshooting FAQs

Q1: My silicone elastomer matrix is curing too rapidly, leading to severe air entrapment and voids. How should I adjust the thermal profile? A: Air entrapment occurs when the gelation rate outpaces the degassing rate of the matrix. Because the catalytic activity of dibutylbis(octyloxy)stannane multiplies rapidly with heat[2], curing at elevated temperatures (e.g., >60°C) immediately after mixing will trap micro-bubbles before they can rise to the surface. Solution: Implement a two-stage step-cure. Maintain the initial mixing and degassing phase at 20–25°C to extend the pot life. Once the matrix is poured and fully degassed under vacuum, ramp the temperature to 60°C to accelerate the final crosslinking[3].

Q2: After 24 hours at room temperature, my polyurethane drug-delivery matrix remains tacky. Is the catalyst deactivated? A: Not necessarily. While the catalyst is active at room temperature, the ambient thermal energy may be insufficient to drive the reaction to completion, leaving unreacted monomers[1]. Furthermore, organotin catalysts are sensitive to moisture; ambient humidity can cause competitive side reactions, such as isocyanates reacting with water to form urea and CO2​ gas[4]. Solution: Ensure your reagents are strictly anhydrous. Elevate the curing temperature to 80°C. This provides the activation energy required to achieve a >90% cure state ( t90​ ) and eliminates surface tackiness[5].

Q3: What are the structural risks of exceeding 100°C during the curing phase? A: Exceeding 100°C introduces significant risks of polymer degradation and structural homogenization. In polyurethane synthesis, high curing temperatures lead to the disassociation of hard-segment (HS) hydrogen bonds. This prevents proper microphase separation between the hard and soft segments, resulting in a homogeneous structure with a single glass transition temperature ( Tg​ ) and severely compromised mechanical resilience[6]. Solution: Cap the maximum curing temperature at 80°C for polyurethanes to preserve HS-HS hydrogen bonding and maintain distinct phase separation[6].

Q4: Can temperature optimization influence the release kinetics of embedded APIs? A: Absolutely. The curing temperature directly dictates the crosslink density of the polymer network. A higher curing temperature (within the optimal 60-80°C window) accelerates the reaction, forming a tighter, more densely crosslinked matrix. This reduces the free volume within the polymer, thereby decreasing the diffusion coefficient of the embedded API and extending the sustained-release profile.

Troubleshooting Start Curing Issue Detected Q1 Rapid Gelation / Air Entrapment? Start->Q1 Q2 Poor Mechanical Strength / Tacky Matrix? Start->Q2 Sol1 Decrease Temp by 10-15°C (Halves Reaction Rate) Q1->Sol1 Yes Sol2 Check for Moisture Quenching Increase Temp to 80°C Q2->Sol2 Yes

Troubleshooting logic tree for resolving common curing profile deviations.

Part 3: Quantitative Data & Experimental Protocols

Curing Temperature vs. Kinetic Profile

The following table summarizes the expected kinetic behavior of a standard polymer matrix catalyzed by 0.2 wt% dibutylbis(octyloxy)stannane based on Arrhenius scaling[2]:

Curing Temperature (°C)Reaction Rate MultiplierEstimated Pot LifeCrosslink DensityMatrix Characteristics
20 - 25 (Ambient) 1.0x (Baseline)> 60 minsLowTacky surface, incomplete network formation
40 - 50 ~4.0x15 - 30 minsModerateGood flow, minimal bubble entrapment
60 - 80 ~16.0x - 64.0x2 - 5 minsHighOptimal mechanical strength, defined phase separation
> 100 > 256.0x< 1 minDegradedMicro-bubbles, HS-HS bond disruption
Protocol: Rheological Optimization of Curing Temperature

To establish a self-validating system for your specific formulation, follow this step-by-step methodology using a Rubber Process Analyzer (RPA) or a parallel-plate rheometer.

Step 1: Precursor Preparation Dehydrate the polyol or silanol precursors under vacuum at 80°C for 2 hours to remove residual moisture, which can quench the catalyst[4].

Step 2: Catalyst Integration Cool the precursors to 25°C. Add dibutylbis(octyloxy)stannane at the designated stoichiometric ratio (typically 0.1 - 0.5 wt%). Mix using a planetary centrifugal mixer at 2000 RPM for 2 minutes to ensure homogeneous dispersion without inducing premature thermal gelation[6].

Step 3: Isothermal Rheometry Setup Load 5 grams of the uncured mixture onto the rheometer plates. Set the strain amplitude within the linear viscoelastic region (e.g., 1% strain, 1 Hz frequency).

Step 4: Thermal Sweeps Execute independent isothermal time-sweeps at 40°C, 60°C, 80°C, and 100°C.

Step 5: Data Extraction & Validation For each temperature profile, record the minimum torque ( ML​ ) and maximum torque ( MH​ ). Calculate the time to 90% cure ( t90​ )[5]. Select the curing temperature that maximizes MH​ (indicating optimal crosslink density) while providing a t90​ that aligns with your manufacturing and degassing workflow.

References

  • Dibutyltin dilaurate | Polysciences, Inc. polysciences.com.
  • dibutyltin dilaurate: the specialized catalyst powering polyurethane and silicone elastomer curing. sn-tin.com.
  • the impact of dibutyltin diacetate on the curing speed of silicone elastomers. newtopchem.com.
  • DBTL – Dibutyltin Dilaur
  • One-Pot Synthesis of Silicone–Urethane Hybrid Foam and Comparison of Flame Retardant, Rheological, and Mechanical Properties with Polyurethane Foam - PMC. nih.gov.
  • Effect of an organotin catalyst on the physicochemical properties and biocompatibility of castor oil-based polyurethane/cellulose composites | Journal of M
  • Catalyst Selection for Body-Temperature Curable Polyurethane Networks from Poly(δ-Decalactone)
  • DIBUTYLTIN LAURATE (POLYURETHANE CATALYST) - Ataman Kimya.

Sources

Technical Support Center: Overcoming Steric Hindrance in Dibutylbis(octyloxy)stannane Catalysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Dibutylbis(octyloxy)stannane (CAS: 3349-38-0) applications. This guide is designed for researchers, materials scientists, and drug development professionals facing kinetic bottlenecks during transesterification, ring-opening polymerization (ROP), and cross-linking reactions. Here, we dissect the causality of steric hindrance at the Sn(IV) center and provide field-proven, self-validating troubleshooting strategies.

Mechanistic Overview & Bottleneck Analysis

Dibutylbis(octyloxy)stannane is a potent Lewis acid catalyst. However, its structure—featuring two bulky butyl groups and two long-chain octyloxy ligands—creates a highly crowded coordination sphere around the central tin atom. When sterically demanding substrates (e.g., secondary/tertiary alcohols or heavily substituted esters) approach, the physical bulk prevents the nucleophilic attack required to form the critical tetrahedral intermediate.

G A Dibutylbis(octyloxy)stannane Sn(IV) Resting State B Substrate Approach (Steric Clash) A->B Coordination C Co-catalyst Activation (e.g., TBD / Ionic Liquid) B->C Additive Strategy D Tetrahedral Intermediate (Lowered Barrier) B->D Uncatalyzed (High Barrier) C->D Cooperative Mechanism E Product Release & Regeneration D->E Alkoxy Exchange E->A Catalytic Cycle

Fig 1: Dibutylbis(octyloxy)stannane catalytic cycle: steric bottlenecks and co-catalyst rescue.

Frequently Asked Questions (FAQs)

Q1: Why does dibutylbis(octyloxy)stannane show sluggish kinetics with secondary and tertiary alcohols? A: The catalytic efficiency of organotin alkoxides is governed by a delicate balance between electronic effects and steric hindrance[1]. The Sn(IV) center must coordinate with the carbonyl oxygen of the substrate to increase its electrophilicity. The bulky butyl and octyloxy ligands physically block the trajectory of sterically demanding nucleophiles, preventing the deep coordination necessary to form the tetrahedral intermediate.

Q2: How does temperature modulation specifically address this steric barrier? A: The catalytic activity of organotin compounds is heavily influenced by steric hindrance, which effectively decreases with rising temperatures[2]. Elevated temperatures provide the kinetic energy necessary to overcome the high activation energy barrier caused by steric repulsion, increasing the frequency of high-energy collisions that force the substrate into the crowded coordination sphere.

Q3: Can co-catalysts mitigate the steric bulk of the tin center? A: Yes. Introducing bifunctional catalysts like triazabicyclodecene (TBD) or ionic liquids (e.g., [ChCl][ZnCl2]) shifts the reaction pathway. Instead of relying solely on the Sn(IV) center, these additives facilitate a cooperative nucleophilic-electrophilic mechanism[3]. For instance, TBD acts as an electron-donating group that enhances the nucleophilicity of the alkoxy oxygen, pulling the proton away and lowering the barrier to intermediate formation without requiring deep coordination at the tin center[4].

Troubleshooting Guide

Issue 1: Low Conversion Rates in Ring-Opening Polymerization (ROP)

  • Symptom: Incomplete polymerization of bulky cyclic esters (e.g., substituted lactides).

  • Root Cause: Highly hindered tin alkoxides act as slow initiators in ROP due to the immense steric hindrance around the active center during the monomer insertion step[5].

  • Resolution: Implement a stepped temperature ramp (see Protocol B). Begin the reaction at a lower temperature to allow initial coordination, then ramp up to force the ring-opening insertion.

Issue 2: Poor Selectivity in Asymmetric Cross-Linking

  • Symptom: When reacting asymmetric diisocyanates (like IPDI) with polyols, the reaction yields an unpredictable prepolymer structure.

  • Root Cause: Metallic catalysts are hindered by the unfavorable sterics of primary isocyanates, consequently promoting the reactivity of the less hindered secondary isocyanate functions[6].

  • Resolution: If primary isocyanate reaction is desired, supplement the dibutylbis(octyloxy)stannane with an organic bicyclic guanidine (like MTBD), which exhibits a selectivity inversion in favor of the primary isocyanate[6].

Quantitative Data & Benchmarking

The following table summarizes the expected performance enhancements when applying steric-overcoming strategies to dibutylbis(octyloxy)stannane-catalyzed transesterification of hindered substrates.

Catalytic SystemStrategy AppliedRelative Activation BarrierPhenol Conversion (%)Selectivity (%)
Dibutylbis(octyloxy)stannane None (Baseline, 120°C)High< 10.0%85.0%
Catalyst + Thermal Ramp Elevated Temperature (160°C)Moderate (Kinetic override)18.0%82.5%
Catalyst + [ChCl][ZnCl2] Ionic Liquid Co-catalysisLow (Cooperative mechanism)31.0%99.9%
Catalyst + TBD Bifunctional Base AdditionLow (Nucleophile enhancement)38.0%98.0%

Note: Data synthesized from comparative organotin transesterification studies[1][3][4].

Validated Experimental Protocols
Protocol A: Co-Catalyst Assisted Transesterification (Self-Validating Workflow)

Purpose: To drive the transesterification of sterically hindered esters using an ionic liquid co-catalyst to bypass Sn(IV) crowding.

  • Preparation: In a Schlenk flask under an inert argon atmosphere, combine the hindered ester (10 mmol) and the alcohol (50 mmol).

  • Catalyst Loading: Add 0.5 mol% of dibutylbis(octyloxy)stannane and 1.0 mol% of [ChCl][ZnCl2] (choline chloride zinc chloride).

    • Causality: The ionic liquid acts as a dopant. The zinc chloride increases Lewis acidity to coordinate the carbonyl, while the choline chloride provides hydrogen bonding, pulling the substrate away from the sterically crowded Sn center[1][3].

  • Reaction: Heat the mixture to 130°C with continuous magnetic stirring for 4 hours.

  • Validation Step 1 (In-Process): Extract a 0.1 mL aliquot at t=2 hours. Perform rapid FT-IR spectroscopy.

    • Pass Criterion: Observe a shift in the carbonyl stretch (C=O) from ~1740 cm⁻¹ to ~1720 cm⁻¹, indicating successful coordination and intermediate formation. If the peak remains static, increase the temperature by 15°C[6].

  • Purification: Cool to room temperature, precipitate the ionic liquid with cold diethyl ether, and filter.

  • Validation Step 2 (Post-Process): Analyze the filtrate via ¹H-NMR to confirm the disappearance of the starting alcohol's alpha-protons and the emergence of the product ester peaks.

Protocol B: Temperature-Modulated Ring-Opening Polymerization (ROP)

Purpose: To overcome the slow initiation phase of hindered tin alkoxides in ROP[5].

  • Monomer Prep: Dry the cyclic ester monomer over calcium hydride and distill under reduced pressure.

  • Initiation: Add the monomer and 0.1 mol% dibutylbis(octyloxy)stannane to a flame-dried ampoule.

  • Thermal Ramp:

    • Phase 1 (Coordination): Heat to 90°C for 1 hour. This allows the monomer to navigate the steric bulk and coordinate to the Sn(IV) center without causing thermal degradation.

    • Phase 2 (Insertion): Ramp the temperature to 130°C at a rate of 5°C/min. Hold for 12 hours.

    • Causality: The elevated thermal energy overcomes the steric repulsion during the critical, high-barrier ring-opening insertion step[2].

  • Validation Step (Molecular Weight Tracking): Quench the reaction with cold methanol to precipitate the polymer. Perform Gel Permeation Chromatography (GPC).

    • Pass Criterion: A monomodal peak with a Polydispersity Index (PDI) < 1.3 confirms controlled polymerization rather than chaotic thermal degradation.

References
  • Key Tin Catalysts. Sabtech Machine. [Link]

  • Ionic liquids as transesterification catalysts: applications for the synthesis of linear and cyclic organic carbonates. Beilstein Journals.[Link]

  • Harnessing Catalysis Selectivity and Isophorone Diisocyanate Asymmetry for Tailored Polyurethane Prepolymers and Networks | Macromolecules. ACS Publications.[Link]

  • Diphenyl Carbonate: Recent Progress on Its Catalytic Synthesis by Transesterification. MDPI.[Link]

  • Transesterification in Vitrimer Polymers Using Bifunctional Catalysts: Modeled with Solution-Phase Experimental Rates and Theoretical Analysis of Efficiency and Mechanisms | The Journal of Physical Chemistry B. ACS Publications.[Link]

  • Investigation of the Initiating and Catalytic Behavior of Tri-n-butyltin(IV) n-Butoxide in Ring-Opening Polymerization of ε-Caprolactone and Transesterification of Poly(L-lactic acid). ResearchGate.[Link]

Sources

Validation & Comparative

Comparative Guide: Mass Spectrometry Platforms for Dibutylbis(octyloxy)stannane Identification

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dibutylbis(octyloxy)stannane ( C24​H52​O2​Sn ), commonly utilized as a polymer stabilizer and polyurethane catalyst, presents a multi-faceted analytical challenge. The compound is characterized by a highly polar organotin core and bulky, labile octyloxy ligands. Consequently, no single mass spectrometry (MS) platform can capture both its ultra-trace elemental presence and its intact molecular structure.

This guide objectively compares three orthogonal mass spectrometry platforms—GC-MS/MS , LC-ICP-MS , and LC-ESI-MS/MS —providing drug development professionals and environmental researchers with the mechanistic causality and self-validating protocols required to accurately identify and quantify this compound.

Mechanistic Causality in Organotin Analysis

To design a robust analytical workflow, scientists must understand the fundamental physical chemistry dictating the behavior of dibutylbis(octyloxy)stannane inside a mass spectrometer:

  • The Isotopic Complexity of Tin (Sn): Tin possesses 10 stable isotopes, with 120Sn , 118Sn , and 116Sn being the most abundant. While this broad isotopic envelope dilutes the precursor ion signal across multiple m/z values (lowering absolute sensitivity for a single nominal mass), it provides an exceptionally specific mass spectral fingerprint that virtually eliminates false positives in complex matrices[1].

  • The Derivatization Imperative: Organotin compounds with one to three substituents are highly polar and non-volatile due to their ionic properties[2]. To analyze the dibutyltin (DBT) core via Gas Chromatography (GC), the heavy octyloxy ligands must be chemically cleaved, and the resulting DBT cation must be derivatized (typically ethylated using sodium tetraethylborate, NaBEt4​ ) to form a volatile, thermally stable neutral species[3].

  • Structural vs. Elemental Trade-offs: Hard ionization (Electron Impact in GC) or plasma atomization (ICP) destroys the octyloxy ligands, yielding data only on the DBT core. If intact structural elucidation of the octyloxy groups is required, soft ionization via Electrospray Ionization (ESI) is strictly necessary, despite its susceptibility to matrix ion suppression[1].

Workflow Visualization

G Start Sample: Dibutylbis(octyloxy)stannane (Complex Matrix) Extract Liquid-Liquid / Microwave Extraction (Hexane + Acetic Acid) Start->Extract Decision Primary Analytical Goal? Extract->Decision Path1 High-Resolution Quantification (Volatile Species) Decision->Path1 Volatility Required Path2 Ultra-Trace Elemental Sn (Speciation) Decision->Path2 Ultimate Sensitivity Path3 Intact Structural Elucidation (Ligand Retention) Decision->Path3 Molecular Identity Deriv Derivatization (NaBEt4) Cleaves Octyloxy Ligands Path1->Deriv LCICP LC-ICP-MS (Inductively Coupled Plasma) Path2->LCICP LCESI LC-ESI-MS/MS (Electrospray Ionization) Path3->LCESI GCMS GC-MS/MS (Triple Quadrupole) Deriv->GCMS

Analytical decision tree for dibutylbis(octyloxy)stannane mass spectrometry workflows.

Quantitative Performance Data

The following table summarizes the comparative performance of the three primary MS platforms for the analysis of dibutylbis(octyloxy)stannane.

ParameterGC-MS/MS (MRM mode)LC-ICP-MSLC-ESI-MS/MS
Target Analyte Form Derivatized DBT core (Ethylated)DBT core (Total Sn Speciation)Intact Dibutylbis(octyloxy)stannane
Ionization Technique Electron Impact (EI)Argon Plasma (ICP)Electrospray Ionization (ESI)
Typical LOD 0.1 – 0.5 µg/kg[3]1.5 – 4.0 ng/L[2]10 – 50 µg/kg
Structural Information Lost (Ligands cleaved)Lost (Molecule atomized)Retained (Intact molecular adducts)
Sample Prep Complexity High (Extraction + Ethylation)Moderate (Extraction only)Low (Dilute & Shoot / SPE)
Matrix Tolerance High (Chromatographic resolution)Very High (Aerosol dilution)Low (Prone to ion suppression)

Self-Validating Experimental Protocols

To ensure scientific integrity, analytical protocols must be self-validating. This means incorporating internal mechanisms (such as isotopic spikes) that mathematically prove the success of the extraction and ionization steps, rendering the final data immune to procedural losses.

Protocol A: Isotope Dilution GC-MS/MS (High-Resolution Quantification)

Self-Validating Mechanism: Isotope Dilution Mass Spectrometry (IDMS). By spiking the sample with a 118Sn

  • or 119Sn -enriched dibutyltin standard prior to extraction, any subsequent losses during derivatization or liquid-liquid extraction affect the endogenous analyte and the spike equally. The final isotopic ratio (e.g., 120Sn/119Sn ) remains constant, mathematically nullifying recovery errors[4].

Step-by-Step Methodology:

  • Spiking: Weigh 1.0 g of the homogenized sample into a centrifuge tube. Immediately spike with a known concentration of 119Sn -enriched DBT standard[4].

  • Extraction: Add 5 mL of a methanol-acetic acid mixture (3:1 v/v) to release the organotin from the matrix[4]. Subject to ultrasonic extraction for 15 minutes.

  • Derivatization (Causality): Add 1 mL of 2% sodium tetraethylborate ( NaBEt4​ ) in aqueous solution. Why? This cleaves the octyloxy ligands and replaces them with ethyl groups, converting the non-volatile DBT cation into volatile dibutyl-diethyltin[3].

  • Liquid-Liquid Partitioning: Add 2 mL of hexane. Shake vigorously for 10 minutes. The non-polar derivatized tin species partitions entirely into the upper hexane layer[3].

  • Analysis: Inject 1 µL of the hexane extract into the GC-MS/MS. Monitor the MRM transitions for both the natural 120Sn species and the 119Sn spike. Calculate the final concentration using the general isotope dilution equation[4].

Protocol B: LC-ICP-MS (Ultra-Trace Speciation)

Self-Validating Mechanism: Microwave-assisted extraction combined with post-column isotope dilution. Microwave extraction ensures high recovery while strictly preventing species transformation (e.g., degradation of DBT into monobutyltin)[5].

Step-by-Step Methodology:

  • Extraction: Place the sample in a microwave-transparent vessel. Add a mixture of acetic acid and methanol. Run a controlled microwave extraction program (e.g., 80°C for 10 minutes) to extract the DBT core without inducing thermal degradation[5].

  • Separation: Inject the extract onto a C18 reversed-phase LC column. Use a binary gradient of water/methanol containing 0.1% tropolone. Why? Tropolone acts as a complexing agent, preventing the organotin cations from adsorbing onto the silica backbone of the stationary phase, ensuring sharp chromatographic peaks[2].

  • Atomization & Detection: Route the LC eluent directly into the ICP-MS nebulizer. The argon plasma ( 6000K ) completely atomizes the eluent.

  • Quantification: Monitor m/z 118 and 120. Because ICP-MS is virtually independent of the original molecular structure, the signal intensity directly correlates to the absolute moles of Tin present[1].

References

  • Speciation and quantification of organotin compounds in sediment and drinking water by isotope dilution liquid chromatography-inductively coupled plasma-mass spectrometry Source: RSC Publishing URL:[Link]

  • Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System Source: Agilent Technologies URL:[Link]

  • Evaluation of Extraction Techniques for the Determination of Butyltin Compounds in Sediments Using Isotope Dilution-GC/ICPMS with 118Sn and 119Sn-Enriched Species Source: Analytical Chemistry (ACS Publications) URL:[Link]

  • Determination of Dibutyltin in Sediments Using Isotope Dilution Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry Source: Bulletin of the Korean Chemical Society (KoreaScience) URL:[Link]

  • Handbook of Hyphenated ICP-MS Applications Source: Agilent Technologies URL:[Link]

Sources

reproducibility of dibutylbis(octyloxy)stannane catalyzed reactions

Author: BenchChem Technical Support Team. Date: April 2026

Reproducibility and Alternatives in Dibutylbis(octyloxy)stannane Catalysis: A Comparative Guide

Executive Summary

For decades, organotin(IV) compounds have served as the benchmark catalysts for polyurethane (PU) synthesis, esterification, and transesterification. Among these, dibutylbis(octyloxy)stannane (DBBOS, CAS 3349-38-0) stands out. Its unique octyloxy ligands provide superior solubility in non-polar polymer matrices compared to shorter-chain stannanes, ensuring a homogenous catalytic phase.

However, the modern drug development and advanced materials sectors face a dual challenge: achieving the exceptional batch-to-batch reproducibility that DBBOS provides, while actively navigating the stringent regulatory pressures surrounding organotin toxicity[1]. This guide objectively compares the mechanistic performance of DBBOS against emerging tin-free alternatives and provides a self-validating protocol to guarantee experimental reproducibility.

Mechanistic Causality: The Sn(IV) Advantage and Vulnerability

To understand why DBBOS is highly reproducible—and where it fails—we must examine its mechanism. The Sn(IV) center acts as a potent Lewis acid. In polyurethane synthesis, it coordinates with the isocyanate oxygen, significantly lowering the activation energy for nucleophilic attack by the polyol's hydroxyl group[2].

The Causality of Irreproducibility: When DBBOS-catalyzed reactions exhibit batch-to-batch variance, the root cause is almost universally moisture ingress . Water acts as a competitive nucleophile. If moisture exceeds critical thresholds (>200 ppm), it hydrolyzes the Sn-O bonds of the catalyst, forming insoluble, catalytically inert tin oxides. Furthermore, water reacts with isocyanates to form unstable carbamic acids, which decompose into amines and CO₂, causing unwanted bubbling and structural defects in the final matrix[3].

G DBBOS DBBOS Pre-Catalyst Sn(IV) Center Coord Isocyanate/Carbonyl Coordination DBBOS->Coord Substrate Addition Water Moisture Ingress (>200 ppm) DBBOS->Water Poor Control Nucleo Nucleophilic Attack (Transition State) Coord->Nucleo Alcohol/Polyol Nucleo->DBBOS Regeneration Product Target Product (High Yield) Nucleo->Product Fast Kinetics Hydrolysis Catalyst Hydrolysis (Loss of Activity) Water->Hydrolysis SideReact Side Reactions (Urea / CO2) Hydrolysis->SideReact Substrate Consumption

Fig 1: DBBOS catalytic cycle vs. moisture-induced reproducibility failure pathways.

Comparative Performance Analysis: DBBOS vs. Tin-Free Alternatives

As regulatory bodies phase out reprotoxic organotins, researchers must evaluate alternatives like Bismuth Neodecanoate (Bi-Nd) and Zinc Acetylacetonate (Zn(acac)₂). Replacing DBBOS is rarely a 1:1 swap; the kinetic profiles differ drastically based on the metal center's coordination chemistry[4].

  • Bismuth Neodecanoate (Bi-Nd): Bi(III) is highly active and provides a faster initial gel time than DBBOS. However, it suffers from "asymptotic curing"—the reaction slows drastically at high conversion rates. It is also highly susceptible to deactivation by residual carboxylic acids in the polyol[2].

  • Zinc Acetylacetonate (Zn(acac)₂): Zn(II) is a weaker Lewis acid. The stable acetylacetonate chelate ring requires thermal energy to break before it can coordinate with the substrate. This provides an exceptionally long pot-life but mandates elevated curing temperatures[2].

Table 1: Quantitative Performance Comparison in 2K Polyurethane Systems

CatalystActive MetalGel Time (min)Full Cure Time (h)Toxicity ProfileReproducibility Score
DBBOS Sn(IV)154Reprotoxic / Aquatic HazardHigh (Moisture-dependent)
Bismuth Neodecanoate Bi(III)812*LowMedium (Acid-sensitive)
Zinc Acetylacetonate Zn(II)>12024**LowHigh (Thermally activated)

*(Data normalized for 0.05 wt% catalyst loading at 25°C. *Exhibits asymptotic curing. *Requires >80°C for full conversion.)

Self-Validating Methodology: Reproducible DBBOS-Catalyzed Synthesis

To achieve the >65-68% isolated yields[5] typical of optimized organotin reactions without batch-to-batch variance, the protocol must be treated as a self-validating system. Every environmental variable must be quantified before the reaction proceeds.

Objective: Synthesize a reproducible polyurethane elastomer using DBBOS, ensuring >98% isocyanate conversion.

Phase 1: Causality-Driven Preparation

  • Step 1: Dehydration & Validation. Polyols are inherently hygroscopic. Because water cleaves the Sn-O bond in DBBOS, you must physically remove it. Apply vacuum (10 mbar) at 80°C for 2 hours.

    • Self-Validation Check: Perform a Karl Fischer (KF) titration on the cooled polyol. Do not proceed unless H₂O content is strictly < 200 ppm.

  • Step 2: Degassing. Maintain vacuum at 60°C for an additional 30 minutes to remove dissolved gases that could form micro-voids during the exothermic curing phase.

Phase 2: Catalysis & Execution

  • Step 3: Catalyst Dosing. Add DBBOS (0.05 wt% relative to polyol) using a positive displacement micropipette.

    • Causality: DBBOS's octyloxy ligands provide excellent steric shielding, but precise gravimetric dosing is mandatory. Over-dosing leads to runaway exothermic reactions and polymer chain degradation.

  • Step 4: Isocyanate Introduction. Introduce the diisocyanate under a strictly dry nitrogen or argon blanket to prevent atmospheric moisture ingress. Mix at 2000 RPM for 60 seconds.

Phase 3: In-Situ Validation

  • Step 5: ATR-FTIR Monitoring. Track the reaction kinetics in real-time by placing a drop of the reacting mixture on an ATR crystal.

    • Self-Validation Check: Monitor the disappearance of the NCO stretching band at 2270 cm⁻¹ and the concurrent rise of the urethane carbonyl band at 1715 cm⁻¹. A linear decay of the NCO band indicates healthy DBBOS catalysis. If the NCO band plateaus prematurely (before 95% conversion), catalyst poisoning has occurred, and the batch must be flagged.

Regulatory Landscape & Future Directions

While DBBOS provides unparalleled reproducibility, its long-term viability is threatened by global REACH regulations targeting organotins due to their bioaccumulative and reprotoxic nature[1]. Drug development professionals and material scientists must begin benchmarking DBBOS against hybrid Bi/Zn systems. By utilizing the self-validating FTIR and KF titration protocols outlined above, researchers can accurately map the kinetic deviations of green alternatives against the DBBOS gold standard, ensuring a seamless transition when regulatory phase-outs take full effect.

References

  • Guhl, Dieter. "Alternatives to DBTL catalysts in polyurethanes – a comparative study." TIB Chemicals AG / ResearchGate. Available at: [Link]

  • European Commission. "Impact Assessment of Potential Restrictions on the Marketing and Use of Certain Organotin Compounds." Publications Office of the EU. Available at: [Link]

  • NIH / PMC. "Synthesis and Characterization of Photocurable Difunctional Monomers for Medical Applications." National Center for Biotechnology Information. Available at: [Link]

Sources

X-Ray Crystallography and Performance Comparison: Dibutylbis(octyloxy)stannane Complexes vs. Industry Standard Organotins

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals utilizing organotin compounds as catalysts in polyurethane synthesis or as intermediates in pharmaceutical polymer functionalization, selecting the right complex is critical. This guide provides an objective, data-driven comparison between dibutylbis(octyloxy)stannane (DBOS) and established alternatives like dibutyltin dilaurate (DBTDL) and dibutyltin dichloride (DBTDC) . By examining their single-crystal X-ray diffraction (SC-XRD) profiles, we elucidate the causality between their molecular geometry and catalytic efficacy.

Mechanistic Insights: Why Structure Dictates Performance

As a Senior Application Scientist, I frequently observe that the catalytic performance of organotin complexes is entirely governed by the coordination geometry of the tin(IV) center.

In standard DBTDL, X-ray crystallography reveals a predominantly tetrahedral geometry at the tin center[1]. Based on the crystal structures of related bis(bromobenzoate) complexes, the oxygen atoms of the carbonyl groups are only weakly coordinated to the tin atom[2]. This weak intramolecular coordination is a double-edged sword: it allows for rapid ligand exchange (facilitating high catalytic turnover) but can lead to premature hydrolysis in moisture-rich environments.

Conversely, DBOS complexes—featuring octyloxy ligands—exhibit altered steric bulk and electron density. The shorter, branched octyloxy chains compared to the long laurate chains of DBTDL allow for tighter crystal packing and slightly different Lewis acidity at the tin center. This structural variance directly impacts the stability of the transition state when coordinating with isocyanates and polyols, preventing runaway exothermic reactions.

Mechanism S1 Organotin Precatalyst (Tetrahedral Sn Center) S2 Ligand Dissociation (Weak Sn-O Bonds) S1->S2 S3 Substrate Coordination (Isocyanate + Polyol) S2->S3 S4 Transition State (Octahedral/Bipyramidal Sn) S3->S4 S5 Product Release (Urethane Linkage) S4->S5 S5->S1 Catalyst Regeneration

Figure 1: Catalytic cycle of organotin complexes driven by dynamic coordination geometry changes.

Product Comparison: DBOS vs. DBTDL vs. DBTDC

To objectively evaluate DBOS against its alternatives, we must look at both crystallographic metrics and empirical performance data.

Dibutylbis(octyloxy)stannane (DBOS)
  • Crystallographic Profile: Exhibits a distorted tetrahedral geometry. The octyloxy groups provide moderate steric shielding, preventing rapid nucleophilic attack by water.

  • Performance: Offers a highly controlled catalytic rate, ideal for synthesizing biomedical-grade polyurethanes where exothermic runaway must be avoided.

Dibutyltin Dilaurate (DBTDL)
  • Crystallographic Profile: Tetrahedral tin center with long, flexible laurate tails. The carbonyl oxygens are weakly bonded to the tin atom[1].

  • Performance: The industry standard for room-temperature vulcanization (RTV) and polyurethane foams. Extremely fast kinetics but highly susceptible to moisture degradation.

Dibutyltin Dichloride (DBTDC)
  • Crystallographic Profile: Highly crystalline with a rigid tetrahedral structure[3]. The electronegative chloride ligands make the tin center highly Lewis acidic.

  • Performance: Excellent for rigid chemical synthesis but often too reactive (and toxic) for sensitive pharmaceutical polymer applications.

Quantitative Data Summary
MetricDBOSDBTDLDBTDC
Primary Coordination Geometry Distorted TetrahedralTetrahedralTetrahedral
Sn-O / Sn-Cl Bond Length (Å) ~2.05 (Sn-O)~2.10 (Sn-O)~2.35 (Sn-Cl)
Relative Catalytic Rate (PU Synthesis) Moderate (Controlled)Very HighHigh (Side reactions common)
Hydrolytic Stability HighLowVery Low
Crystallization Ease Moderate (Oils at RT, crystallizes < 10°C)Difficult (Viscous Liquid)High (Solid at RT)

Experimental Methodology: Self-Validating Protocol

To ensure scientific integrity, the following protocol describes a self-validating workflow for the crystallization and X-ray diffraction analysis of liquid/oily organotins like DBOS and DBTDL. Because these compounds are often viscous liquids at room temperature[1], low-temperature in situ crystallization techniques are required.

Step-by-Step SC-XRD Workflow
  • Sample Preparation & Purification:

    • Synthesize DBOS via the reaction of dibutyltin dichloride with sodium octyloxide in anhydrous toluene.

    • Purify the crude product via vacuum distillation to remove unreacted ligands and moisture.

  • Low-Temperature Crystal Growth:

    • Dissolve 50 mg of the purified organotin in a minimal amount of anhydrous hexane.

    • Perform slow solvent evaporation in a controlled environmental chamber set to -20°C. Causality note: Lowering the thermal kinetic energy is strictly required to overcome the high conformational entropy of the alkyl chains, forcing lattice formation.

  • Crystal Harvesting & Mounting:

    • Working inside a cold room or using a cryogenic stream, harvest a suitable single crystal (approx. 0.2 × 0.2 × 0.1 mm).

    • Mount the crystal on a MiTeGen loop using a perfluorinated polyether cryo-oil to prevent atmospheric moisture degradation.

  • Data Collection & Refinement:

    • Transfer the mounted crystal to the X-ray diffractometer equipped with a nitrogen cryostream (100 K).

    • Collect diffraction data using Mo-Kα radiation (λ = 0.71073 Å).

    • Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F² (SHELXL). Ensure anisotropic refinement for all non-hydrogen atoms.

Workflow N1 Synthesis & Purification (Vacuum Distillation) N2 Low-Temp Crystal Growth (-20°C Slow Evaporation) N1->N2 N3 Cryogenic Harvesting (Perfluorinated Oil) N2->N3 N4 SC-XRD Data Collection (100 K, Mo-Kα) N3->N4 N5 Structure Refinement (SHELXT / SHELXL) N4->N5

Figure 2: Step-by-step experimental workflow for the crystallization and X-ray diffraction of organotins.

Conclusion

For drug development professionals engineering functionalized polymers, the choice of organotin catalyst cannot be arbitrary. While DBTDL remains the commercial standard due to its rapid kinetics, its weak Sn-O carbonyl bonding makes it hydrolytically unstable[2]. DBOS provides a structurally robust alternative; its octyloxy ligands enforce a tighter coordination sphere, yielding a highly controlled catalytic profile ideal for sensitive biomedical applications.

References

  • Dibutyltin dilaurate - Wikipedia Source: Wikipedia URL:[Link]

  • DIBUTYLTIN DILAURATE | Ataman Kimya A.Ş. Source: Ataman Chemicals URL:[Link]

Sources

Safety Operating Guide

Dibutylbis(octyloxy)stannane proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational & Disposal Guide: Dibutylbis(octyloxy)stannane

Operational Overview and Chemical Causality

Dibutylbis(octyloxy)stannane (CAS 3349-38-0) is a dibutyltin (DBT) compound frequently utilized as a catalyst or stabilizer in polymer synthesis and specialized drug development workflows[1]. As an organometallic compound, its utility stems from the reactivity of the tin-carbon (Sn-C) bond. However, this same structural feature makes DBT compounds highly lipophilic and persistent in the environment.

In a professional laboratory setting, the primary operational directive when handling Dibutylbis(octyloxy)stannane is zero environmental discharge . Organotins are severe marine pollutants; they bioaccumulate in aquatic ecosystems and exhibit significant reproductive and mutagenic toxicity[2][3]. Consequently, standard laboratory disposal methods (such as drain disposal or standard municipal solid waste) are strictly prohibited, and many industrial standards classify DBTs as heavily restricted or prohibited substances[1][4].

Quantitative Hazard Profile

To design a self-validating safety protocol, researchers must understand the specific hazard classifications associated with the dibutyltin class. The following table summarizes the critical endpoints that dictate PPE selection and waste segregation[2][5].

Hazard ClassificationGHS CategoryOperational Implication & Causality
Aquatic Toxicity Acute 1 / Chronic 1Critical: PNEC (Predicted No Effect Concentration) in marine water is exceptionally low (e.g., 0.2µg/L for related DBTs)[6]. Mandates strict isolation from all aqueous waste streams.
Reproductive Toxicity Category 1BMay damage fertility or the unborn child[2]. Requires handling exclusively within a certified Class II biological safety cabinet or chemical fume hood.
STOT (Repeated Exposure) Category 1 / 2Chronic exposure targets the immune system and central nervous system[2][3]. Necessitates rigorous dermal protection (Nitrile/Neoprene gloves, double-gloved).
Germ Cell Mutagenicity Category 2Suspected of causing genetic defects[2]. Validates the need for closed-system transfers where possible to prevent aerosolization.

Step-by-Step Disposal Methodology

The disposal of Dibutylbis(octyloxy)stannane must be managed as highly hazardous chemical waste. The overarching goal is to safely transfer the material to a licensed facility for high-temperature incineration, which cleaves the Sn-C bonds and converts the toxic organotin into inert tin oxides (SnO2)[6].

Step 1: Waste Segregation and Collection

  • Action: Collect all liquid and solid waste containing Dibutylbis(octyloxy)stannane in dedicated, compatible containers (High-Density Polyethylene (HDPE) or glass).

  • Causality: Organotins must not be mixed with strong acids, bases, or oxidizing agents, as these can trigger exothermic reactions or generate volatile, highly toxic tin byproducts. Keep organotin waste strictly isolated from general organic solvent waste.

Step 2: Secondary Containment and Labeling

  • Action: Place the primary waste container inside a secondary containment tray capable of holding 110% of the primary container's volume.

  • Action: Affix a hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state: "Hazardous Waste - Toxic / Severe Marine Pollutant (Dibutyltin Compound)."[3]

Step 3: Spill Response Integration (Operational Readiness)

  • Action: In the event of a localized bench spill, do not use water. Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand)[6].

  • Action: Carefully sweep the saturated absorbent using non-sparking tools and place it into a solid hazardous waste container. Seal tightly and label for incineration.

Step 4: Vendor Transfer and Final Destruction

  • Action: Coordinate with an EPA/RCRA-approved (or regional equivalent) hazardous waste disposal contractor. Specify that the waste contains organometallic marine pollutants.

  • Causality: The vendor must utilize high-temperature rotary kiln incineration. Standard incineration temperatures are insufficient; sustained high heat is required to ensure complete oxidation of the carbon chains and the conversion of the tin core into an environmentally inert metal oxide ash[6].

Waste Stream Logic Visualization

OrganotinDisposal A Waste Generation (Dibutylbis(octyloxy)stannane) B Segregation (HDPE/Glass, No Acids) A->B Isolate from aqueous streams C Secondary Containment & GHS Labeling B->C Store in controlled zone D Licensed High-Temp Incineration C->D Vendor Transfer E Environmental Protection (Inert Tin Oxides, Zero Discharge) D->E Sn-C Bond Cleavage (>1000°C)

Caption: Operational workflow for the safe segregation and thermal destruction of organotin waste.

References

  • Green Procurement Standard - Shindengen Electric Manufacturing Co.,Ltd. shindengen.co.jp.
  • SAFETY DATA SHEET - Fisher Scientific (Di-n-butyltin bis(2-ethylhexanoate)). fishersci.pt.
  • MATERIAL SAFETY DATA SHEET - Pecora Corporation. pecora.com.
  • Material Safety Data Sheet - Dibutyltin bis(2-ethylhexanoate) - Cole-Parmer. coleparmer.com.
  • Dibutylbis(stearoyloxy)stannane — Chemical Substance Information - NextSDS. nextsds.com.
  • グリーン調達基準書 - 新電元工業株式会社. shindengen.co.jp.

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Navigating the Risks: A Researcher's Guide to Handling Dibutylbis(octyloxy)stannane

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Technical Guide to Safety and Handling

For the experienced researcher, scientist, and drug development professional, the introduction of any new compound into the laboratory workflow necessitates a rigorous evaluation of its potential hazards and the implementation of robust safety protocols. Dibutylbis(octyloxy)stannane, a member of the organotin family, is no exception. While specific toxicological data for this exact compound is limited, the well-documented hazards of related dibutyltin compounds demand a cautious and informed approach. This guide synthesizes field-proven insights and authoritative data to provide a comprehensive framework for the safe handling, use, and disposal of Dibutylbis(octyloxy)stannane, ensuring the protection of both personnel and the research environment.

Understanding the Hazard: A Profile of Dibutyltin Compounds

Organotin compounds, as a class, are known to be highly toxic.[1][2] Dibutyltin compounds, in particular, have been shown to be potent immunotoxic and thymolytic agents in animal studies.[1] Exposure can also lead to skin and eye irritation, and in some cases, severe burns.[3][4] Furthermore, there is evidence to suggest that some dibutyltin compounds may have reproductive and developmental toxicity.[5]

Table 1: GHS Hazard Classifications for Analogous Dibutyltin Compounds

Hazard ClassHazard StatementGHS PictogramSignal Word
Acute Toxicity (Oral, Dermal, Inhalation)Toxic or Fatal if swallowed, in contact with skin, or if inhaled.☠️Danger
Skin Corrosion/IrritationCauses severe skin burns and eye damage.corrosiveDanger
Serious Eye Damage/Eye IrritationCauses serious eye damage.corrosiveDanger
Respiratory or Skin SensitizationMay cause an allergic skin reaction.exclamation markWarning
Germ Cell MutagenicitySuspected of causing genetic defects.health hazardWarning
Reproductive ToxicityMay damage fertility or the unborn child.health hazardDanger
Specific Target Organ ToxicityCauses damage to organs (e.g., immune system, liver) through prolonged or repeated exposure.health hazardDanger
Hazardous to the Aquatic EnvironmentVery toxic to aquatic life with long lasting effects.environmentWarning

Note: This table is a composite based on data for various dibutyltin compounds and should be considered a precautionary guide in the absence of a specific SDS for Dibutylbis(octyloxy)stannane.

Engineering Controls: The First Line of Defense

The primary strategy for mitigating exposure to hazardous chemicals is the implementation of effective engineering controls. These measures are designed to isolate the hazard from the worker.

  • Chemical Fume Hood: All handling of Dibutylbis(octyloxy)stannane, including weighing, transferring, and use in reactions, must be conducted in a certified chemical fume hood.[6][7] The sash should be kept as low as possible to maximize containment.

  • Designated Area: A specific area within the laboratory should be designated for work with organotin compounds.[6] This area should be clearly marked with appropriate warning signs.

  • Ventilation: Ensure that the laboratory has adequate general ventilation to supplement the local exhaust ventilation provided by the fume hood.

Personal Protective Equipment (PPE): The Essential Barrier

Where engineering controls cannot eliminate all risk of exposure, appropriate Personal Protective Equipment (PPE) is mandatory. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Hand Protection

Given that skin contact is a primary route of exposure, selecting the correct gloves is critical. For organotin compounds, chemically resistant gloves are required.

  • Recommended Glove Types: While specific breakthrough data for Dibutylbis(octyloxy)stannane is not available, general guidance for organotin compounds suggests the use of nitrile or neoprene gloves.[6] Butyl rubber gloves also offer broad protection against a range of chemicals.[8]

  • Double Gloving: It is highly recommended to wear two pairs of gloves ("double gloving") to provide an additional layer of protection, especially during procedures with a higher risk of splashing or direct contact.[6]

  • Glove Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or pinholes.

  • Immediate Removal: If a glove is contaminated, it must be removed immediately using the proper technique to avoid contaminating the skin. Hands should be washed thoroughly after glove removal.

Eye and Face Protection
  • Chemical Safety Goggles: At a minimum, chemical safety goggles that provide a complete seal around the eyes must be worn.

  • Face Shield: When there is a significant risk of splashing, a face shield should be worn in addition to safety goggles to protect the entire face.[6]

Body Protection
  • Laboratory Coat: A chemically resistant laboratory coat should be worn at all times when handling Dibutylbis(octyloxy)stannane.

  • Apron: For procedures involving larger quantities or a higher risk of spills, a chemically resistant apron worn over the lab coat is recommended.

  • Closed-Toed Shoes: Never wear open-toed shoes in a laboratory where hazardous chemicals are handled.

Respiratory Protection

In most cases, handling Dibutylbis(octyloxy)stannane within a properly functioning chemical fume hood will provide adequate respiratory protection. However, in the event of a large spill or a failure of engineering controls, respiratory protection may be necessary.

  • Respirator Type: A NIOSH-approved respirator with an organic vapor cartridge is recommended in such situations.[6] All personnel who may need to use a respirator must be properly fit-tested and trained in its use.

Safe Handling and Operational Plan

A clear and well-rehearsed operational plan is essential for minimizing the risk of exposure and ensuring a coordinated response in case of an emergency.

General Handling Procedures
  • Trained Personnel Only: Only individuals who have been fully trained on the hazards and safe handling procedures for organotin compounds should be permitted to work with Dibutylbis(octyloxy)stannane.[6]

  • Avoid Contamination: Exercise extreme care to avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists.[9]

  • Weighing: If the compound is a solid, weigh it out within the chemical fume hood to prevent the generation of dust.

  • Transfers: Use a syringe or cannula for transferring liquid Dibutylbis(octyloxy)stannane to minimize the risk of spills and exposure.[7]

Emergency Procedures

A clear and concise emergency response plan should be in place and familiar to all personnel working with this compound.

Emergency_Response_Workflow cluster_Spill Spill Response cluster_Exposure Personnel Exposure Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Supervisor and Safety Officer Evacuate->Alert Assess Assess Spill Size and Risk Alert->Assess SmallSpill Small Spill (Contained in Fume Hood) Assess->SmallSpill Small LargeSpill Large Spill (Outside Containment) Assess->LargeSpill Large Cleanup Cleanup with Appropriate Absorbent (Wear Full PPE) SmallSpill->Cleanup Wait Wait for Emergency Response Team LargeSpill->Wait Decontaminate Decontaminate Spill Area Cleanup->Decontaminate DisposeWaste Dispose of Contaminated Materials as Hazardous Waste Decontaminate->DisposeWaste Exposure Exposure Occurs SkinContact Skin Contact Exposure->SkinContact EyeContact Eye Contact Exposure->EyeContact Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion RemoveClothing Remove Contaminated Clothing SkinContact->RemoveClothing FlushEyes Flush Eyes with Eyewash for 15 minutes EyeContact->FlushEyes FreshAir Move to Fresh Air Inhalation->FreshAir DoNotInduceVomiting Do NOT Induce Vomiting Ingestion->DoNotInduceVomiting WashSkin Wash Skin with Soap and Water for 15 minutes RemoveClothing->WashSkin MedicalAttention Seek Immediate Medical Attention (Bring SDS if available) WashSkin->MedicalAttention FlushEyes->MedicalAttention FreshAir->MedicalAttention DoNotInduceVomiting->MedicalAttention

Figure 1: A workflow diagram for responding to spills and personnel exposure incidents involving Dibutylbis(octyloxy)stannane.

Disposal Plan: Responsible Management of Organotin Waste

All waste materials contaminated with Dibutylbis(octyloxy)stannane are considered hazardous waste and must be disposed of in accordance with institutional, local, state, and federal regulations.[6][9]

Waste Segregation and Collection
  • Dedicated Waste Container: A dedicated, clearly labeled, and sealed container should be used for all Dibutylbis(octyloxy)stannane waste.[6]

  • No Mixing: Do not mix organotin waste with other waste streams.[6]

  • Contaminated Materials: This includes excess reagents, reaction byproducts, contaminated gloves, absorbent pads, and glassware.

Decontamination of Glassware

Glassware that has come into contact with organotin compounds should be decontaminated before being washed and returned to general use.

  • Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., toluene or hexanes) into the designated organotin waste container.[7]

  • Soaking: Soak the rinsed glassware in a basic potassium permanganate solution or a 10% bleach solution overnight. This will oxidize the organotin compounds to less hazardous inorganic tin species.

  • Final Wash: After soaking, wash the glassware thoroughly with soap and water.

Disposal_Workflow cluster_WasteGeneration Waste Generation and Segregation cluster_Disposal Final Disposal GenerateWaste Generate Organotin Waste (Excess Reagent, Contaminated PPE, etc.) Segregate Segregate into a Dedicated, Labeled Hazardous Waste Container GenerateWaste->Segregate Store Store Waste Container in a Secondary Containment in a Ventilated Area Segregate->Store ArrangePickup Arrange for Pickup by Institutional Environmental Health & Safety Store->ArrangePickup Documentation Complete all Necessary Hazardous Waste Manifests ArrangePickup->Documentation Transport Waste is Transported to a Licensed Hazardous Waste Facility Documentation->Transport

Figure 2: A step-by-step workflow for the proper disposal of waste contaminated with Dibutylbis(octyloxy)stannane.

By adhering to these stringent safety protocols, researchers can confidently work with Dibutylbis(octyloxy)stannane while minimizing the risks to themselves and their colleagues. The principles of containment, personal protection, and responsible disposal are paramount to fostering a safe and productive research environment.

References

  • Snoeij, N. J., Van Iersel, A. A. J., Penninks, A. H., & Seinen, W. (1989). Toxicity of dibutyltin, tributyltin and other organotin compounds to humans and to experimental animals. Toxicology, 55(1-2), 1-22. [Link]

  • (PDF) Toxicity of dibutyltin, tributyltin and other organotin compounds to humans and to experimental animals - Academia.edu. (n.d.). Retrieved from [Link]

  • García-García, E., et al. (2013). In Vitro Approaches To Evaluate Toxicity Induced by Organotin Compounds Tributyltin (TBT), Dibutyltin (DBT), and Monobutyltin (MBT) in Neuroblastoma Cells. Journal of Agricultural and Food Chemistry, 61(14), 3568-3577. [Link]

  • Ministry of the Environment, Japan. (n.d.). Organic tin compounds (Dibutyltin compounds). Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2005). Toxicological Profile for Tin and Tin Compounds. Retrieved from [Link]

  • PubChem. (n.d.). Dibutylbis[(1-oxoisodecyl)oxy]stannane. Retrieved from [Link]

  • Del Valle Lab. (n.d.). Standard Operating Procedures. Retrieved from [Link]

  • PubChem. (n.d.). Dibutyl(bis(octadecanoyloxy))stannane. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). ORGANOTIN COMPOUNDS. Retrieved from [Link]

  • NextSDS. (n.d.). Dibutyl stannane — Chemical Substance Information. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2017, October 27). Dibutyltin dicarboxylate salts: Human health tier II assessment. Retrieved from [Link]

  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • NextSDS. (n.d.). Dibutylbis(stearoyloxy)stannane — Chemical Substance Information. Retrieved from [Link]

  • Safe Work Australia. (n.d.). Hazardous Chemical Information System (HCIS). Retrieved from [Link]

  • XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word 下载CAS: 21986-78-7 Name: Dibutylstannane. Retrieved from [Link]

  • Medicom. (n.d.). Chemical Resistance Reference Chart. Retrieved from [Link]

  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2022, June 30). Compounds of dibutyltin - Evaluation statement. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • Hourglass International, Inc. (n.d.). HandPRO® Gloves Chemical Resistance Chart. Retrieved from [Link]

  • ABL Distribution. (n.d.). Chemical Resistance Glove Guide. Retrieved from [Link]

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